(2-Thienyl)-methylsilane
Description
Structure
2D Structure
Properties
Molecular Formula |
C5H6SSi |
|---|---|
Molecular Weight |
126.25 g/mol |
InChI |
InChI=1S/C5H6SSi/c1-7-5-3-2-4-6-5/h2-4H,1H3 |
InChI Key |
YOBNRQGJHIHMLR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]C1=CC=CS1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (2-Thienyl)-methylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Thienyl)-methylsilane is a heteroaromatic organosilane compound of interest in medicinal chemistry and materials science. The incorporation of a thienyl moiety, a common pharmacophore, with a methylsilane group offers a unique combination of properties, including potential for metabolic stability, altered lipophilicity, and utility as a synthetic intermediate for more complex molecules. This guide provides a comprehensive overview of a plausible synthetic route and expected characterization parameters for this compound.
Proposed Synthesis
A reliable method for the synthesis of this compound is the Grignard reaction between 2-thienylmagnesium bromide and a suitable methylchlorosilane. This approach is widely used for the formation of carbon-silicon bonds with aromatic and heteroaromatic systems.
Synthetic Pathway
The proposed two-step synthesis involves the formation of a Grignard reagent from 2-bromothiophene, followed by its reaction with dichloromethylsilane and subsequent reduction. An alternative, more direct route would involve the use of chloromethylsilane, though dichloromethylsilane is a common and reactive starting material.
Experimental Protocol
Step 1: Preparation of 2-Thienylmagnesium bromide [1][2]
-
To a flame-dried three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq).
-
Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
Add a few drops of 2-bromothiophene (1.0 eq) dissolved in anhydrous THF to initiate the reaction. Gentle heating may be required.
-
Once the reaction has started (indicated by bubbling and a color change), add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Synthesis of this compound
-
Cool the freshly prepared 2-thienylmagnesium bromide solution to 0 °C in an ice bath.
-
Slowly add a solution of dichloromethylsilane (1.1 eq) in anhydrous THF to the Grignard reagent via the dropping funnel.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
In a separate flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous diethyl ether.
-
Cool the LiAlH₄ suspension to 0 °C and slowly add the reaction mixture containing the intermediate (2-Thienyl)-chloromethylsilane.
-
After the addition, stir the mixture at room temperature overnight.
-
Carefully quench the reaction by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash it with diethyl ether.
-
Separate the organic layer from the combined filtrate and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Characterization
The structure and purity of the synthesized this compound would be confirmed using a combination of spectroscopic techniques. The following data is predicted based on analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Si-CH ₃ | 0.2 - 0.4 | Triplet | ~4-5 |
| Si-H | 3.5 - 4.5 | Quartet | ~4-5 |
| Thienyl H5 | 7.5 - 7.7 | Doublet of doublets | J(H5,H4) ≈ 5, J(H5,H3) ≈ 1 |
| Thienyl H3 | 7.2 - 7.4 | Doublet of doublets | J(H3,H4) ≈ 3.5, J(H3,H5) ≈ 1 |
| Thienyl H4 | 7.0 - 7.2 | Doublet of doublets | J(H4,H5) ≈ 5, J(H4,H3) ≈ 3.5 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Si-C H₃ | -5 to -10 |
| Thienyl C2 | 138 - 142 |
| Thienyl C5 | 133 - 136 |
| Thienyl C3 | 128 - 131 |
| Thienyl C4 | 127 - 130 |
Table 3: Predicted ²⁹Si NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) |
| Si | -30 to -40 |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying characteristic functional groups.
Table 4: Predicted IR Absorption Bands for this compound [3][4]
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3100 | C-H stretch (thienyl) | Medium |
| ~2960 | C-H stretch (methyl) | Medium |
| ~2150 | Si-H stretch | Strong |
| ~1420 | Thienyl ring stretch | Medium |
| ~1250 | Si-CH₃ symmetric deformation | Strong |
| ~840 | Si-C stretch | Strong |
| ~700 | C-S stretch (thienyl) | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Fragment |
| [M]+ | Molecular ion |
| [M-1]+ | Loss of H radical from Si-H |
| [M-15]+ | Loss of methyl radical (CH₃) |
| [Thienyl-SiH₂]+ | Loss of methyl group |
| [Thienyl]+ | Thienyl cation |
Experimental Workflow for Characterization
References
In-Depth Technical Guide: Properties of Trimethyl(thiophen-2-yl)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the core properties of trimethyl(thiophen-2-yl)silane, a versatile organosilicon compound incorporating a thiophene moiety. Thiophene and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. The introduction of a trimethylsilyl group can modify the chemical reactivity and physical properties of the thiophene ring, making this compound a valuable building block in organic synthesis. This document details the chemical and physical properties, provides an experimental protocol for its synthesis, and presents its spectroscopic data.
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of trimethyl(thiophen-2-yl)silane.
| Property | Value |
| Molecular Formula | C₇H₁₂SSi |
| Molecular Weight | 156.32 g/mol |
| CAS Number | 18245-28-8 |
| Appearance | Colorless to yellow liquid |
| Purity | ≥97% |
| Storage Temperature | 2-8°C, sealed in dry, dark place |
Experimental Protocols
The synthesis of trimethyl(thiophen-2-yl)silane can be achieved through the reaction of a 2-thienyl organometallic reagent with trimethylsilyl chloride. A common and effective method involves the in-situ generation of 2-thienyllithium from 2-bromothiophene, which is then quenched with trimethylsilyl chloride.
Synthesis of Trimethyl(thiophen-2-yl)silane via Lithiation[1]
Materials:
-
2-Bromothiophene
-
n-Butyllithium (BuLi) in hexanes
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Ice-water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Petroleum ether for chromatography
Procedure:
-
To a solution of n-butyllithium (16 mmol) in 20 mL of anhydrous diethyl ether, cooled to -70°C under an inert atmosphere (e.g., argon or nitrogen), 2.60 g (16 mmol) of 2-bromothiophene is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. This results in the formation of a solution of 2-thienyllithium.[1]
-
The solution of 2-thienyllithium is then cooled again, and 1.52 g (14 mmol) of trimethylsilyl chloride in 10 mL of THF is added dropwise.
-
The reaction mixture is stirred for 4 hours and then poured into 100 mL of ice-water to quench the reaction.
-
The aqueous layer is extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with 100 mL of brine.
-
The organic phase is dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure (in vacuo).
-
The resulting residue is purified by column chromatography on silica gel using petroleum ether as the eluent to yield the final product, trimethyl(thiophen-2-yl)silane.
Spectroscopic Data
The structural confirmation of trimethyl(thiophen-2-yl)silane is achieved through various spectroscopic techniques. The following tables summarize the expected data.
¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.6 | dd | ~5.0, ~1.0 | H-5 (α-proton) |
| ~7.2 | dd | ~3.5, ~1.0 | H-3 (β-proton) |
| ~7.0 | dd | ~5.0, ~3.5 | H-4 (β-proton) |
| ~0.3 | s | - | Si(CH₃)₃ |
¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~140 | C-2 (C-Si) |
| ~134 | C-5 |
| ~130 | C-3 |
| ~128 | C-4 |
| ~-0.5 | Si(CH₃)₃ |
Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretching (aromatic) |
| ~2960-2850 | C-H stretching (aliphatic, Si-CH₃) |
| ~1500-1400 | C=C stretching (thiophene ring) |
| ~1250 | Si-CH₃ symmetric deformation |
| ~840 | Si-C stretching |
| ~700 | C-S stretching |
Mass Spectrometry (MS) Data
| m/z | Fragmentation |
| 156 | [M]⁺ (Molecular ion) |
| 141 | [M - CH₃]⁺ |
| 73 | [Si(CH₃)₃]⁺ |
Logical Workflow and Diagrams
The synthesis and characterization of trimethyl(thiophen-2-yl)silane follow a logical experimental workflow. This can be visualized to provide a clear overview of the process.
Caption: Synthesis and characterization workflow for trimethyl(thiophen-2-yl)silane.
Reactivity and Applications
Trimethyl(thiophen-2-yl)silane is a versatile intermediate in organic synthesis. The trimethylsilyl group can act as a protecting group for the 2-position of the thiophene ring, allowing for selective functionalization at other positions. Furthermore, the silyl group can be replaced by other functional groups through ipso-substitution reactions, providing a route to a variety of 2-substituted thiophenes. This reactivity makes it a valuable precursor for the synthesis of pharmaceuticals, organic electronic materials, and other functionalized molecules.
Conclusion
This technical guide has provided a detailed overview of the properties, synthesis, and characterization of trimethyl(thiophen-2-yl)silane. The presented data and protocols offer a valuable resource for researchers and professionals working in the fields of organic synthesis, medicinal chemistry, and materials science. The well-defined synthetic route and clear spectroscopic signatures make this compound a readily accessible and useful building block for the development of novel thiophene-containing molecules.
References
In-Depth Technical Guide: (2-Thienyl)trimethylsilane
CAS Number: 18245-28-8
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (2-Thienyl)trimethylsilane, a versatile organosilicon compound with significant potential in medicinal chemistry and drug development. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications in the synthesis of pharmacologically active compounds, particularly thienopyridine derivatives. Spectroscopic data is presented to aid in the characterization of this compound. Furthermore, this guide illustrates a potential synthetic pathway where (2-Thienyl)trimethylsilane serves as a key building block in the development of anticancer agents.
Introduction
Organosilicon compounds have garnered increasing interest in medicinal chemistry due to their unique properties that can enhance the pharmacological profiles of drug candidates. The incorporation of a silicon atom can modulate lipophilicity, metabolic stability, and receptor binding affinity. Thiophene moieties are also considered privileged structures in drug discovery, appearing in a number of approved pharmaceuticals. (2-Thienyl)trimethylsilane, which combines both a thiophene ring and a trimethylsilyl group, represents a valuable synthetic intermediate for the construction of novel therapeutic agents.
Chemical and Physical Properties
(2-Thienyl)trimethylsilane, also known as 2-(trimethylsilyl)thiophene, is a liquid at room temperature.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 18245-28-8 | [1][2][3] |
| Molecular Formula | C₇H₁₂SSi | [1][2] |
| Molecular Weight | 156.32 g/mol | [1][2][3] |
| Appearance | Liquid | [1] |
| Purity | 97% - 98% | [1][3] |
Spectroscopic Data
Characterization of (2-Thienyl)trimethylsilane is crucial for its effective use in synthesis. The following table summarizes key spectroscopic data.
| Spectrum Type | Key Peaks/Signals |
| ¹H NMR | (Predicted) Signals expected for the trimethylsilyl protons and the protons on the thiophene ring. |
| ¹³C NMR | (Predicted) Resonances for the carbon atoms of the trimethylsilyl group and the thiophene ring. |
| Mass Spectrum (EI) | Data available, refer to NIST WebBook.[2][4] |
| Infrared (IR) Spectrum | (Predicted) Characteristic bands for C-H, C=C (aromatic), and Si-C vibrations. |
Note: While specific, experimentally derived spectra for (2-Thienyl)trimethylsilane were not found in the immediate search, the NIST WebBook provides access to its mass spectrum.[2][4] Predicted NMR and IR data are based on the known spectral properties of similar compounds.
Experimental Protocols
Synthesis of (2-Thienyl)trimethylsilane
A general and effective method for the synthesis of aryl and heteroaryl silanes involves the reaction of an organolithium species with a silyl halide. The following is a representative protocol for the synthesis of (2-Thienyl)trimethylsilane.
Materials:
-
Thiophene
-
n-Butyllithium (n-BuLi)
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Saturated aqueous ammonium chloride solution
-
Standard glassware for anhydrous reactions (e.g., Schlenk line)
Procedure:
-
A solution of thiophene in anhydrous diethyl ether or THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
An equimolar amount of n-butyllithium is added dropwise to the cooled solution, and the mixture is stirred for 1-2 hours at this temperature to ensure complete formation of 2-thienyllithium.
-
Chlorotrimethylsilane (1.1 equivalents) is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield (2-Thienyl)trimethylsilane as a clear liquid.
Applications in Drug Development
(2-Thienyl)trimethylsilane is a valuable precursor for the synthesis of various heterocyclic compounds with potential therapeutic applications. Thienopyridines and thienopyrimidines, for instance, have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7]
Synthesis of Thienopyridine and Thienopyrimidine Derivatives
Thienopyridine and thienopyrimidine scaffolds are present in several approved drugs. The synthesis of these compounds often involves the construction of the pyridine or pyrimidine ring onto a pre-existing thiophene core. (2-Thienyl)trimethylsilane can be utilized in cross-coupling reactions to introduce the thienyl moiety to a suitable backbone, facilitating the synthesis of these complex heterocyclic systems. For example, palladium-catalyzed cross-coupling reactions of organosilanes with aryl halides are a powerful tool for C-C bond formation.
Role in the Synthesis of Anti-Cancer Agents
Thiophene derivatives have been extensively investigated for their anticancer properties.[8][9][10][11][12] The synthesis of novel thieno[2,3-c]pyridine and thieno[2,3-d][5][6][13]triazolo[1,5-a]pyrimidine derivatives has demonstrated significant cytotoxic activity against various cancer cell lines.[9][10] (2-Thienyl)trimethylsilane can serve as a starting material in the multi-step synthesis of such compounds.
Visualizations
Logical Relationship in Drug Discovery
The following diagram illustrates the central role of (2-Thienyl)trimethylsilane as a building block in the synthesis of potentially therapeutic compounds.
Caption: Role of (2-Thienyl)trimethylsilane in Drug Discovery.
Experimental Workflow for Anticancer Agent Synthesis
This diagram outlines a generalized experimental workflow for the synthesis of a hypothetical anticancer agent starting from (2-Thienyl)trimethylsilane.
Caption: Synthesis Workflow for a Thienopyridine Anticancer Agent.
Conclusion
(2-Thienyl)trimethylsilane is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with significant potential in drug discovery. Its ability to participate in a variety of chemical transformations, particularly cross-coupling reactions, makes it an important tool for medicinal chemists. Further exploration of its reactivity and incorporation into novel molecular scaffolds is likely to lead to the development of new therapeutic agents, particularly in the field of oncology. This guide provides a foundational resource for researchers and professionals working in this exciting area.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Silane, trimethyl-2-thienyl- [webbook.nist.gov]
- 3. 2-(Trimethylsilyl)thiophene, 97% | Fisher Scientific [fishersci.ca]
- 4. Silane, trimethyl-2-thienyl- [webbook.nist.gov]
- 5. A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. rsc.org [rsc.org]
An In-depth Technical Guide to the Synthesis of (2-Thienyl)-methylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining (2-Thienyl)-methylsilane, a valuable building block in medicinal chemistry and materials science. The document details starting materials, reaction mechanisms, and experimental protocols. Quantitative data is presented in tabular format for straightforward comparison of different synthetic strategies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical processes.
Introduction
This compound and its derivatives are important intermediates in the synthesis of a variety of organic compounds. The thiophene moiety is a common scaffold in many pharmaceuticals due to its bioisosteric relationship with the benzene ring, offering modified physicochemical properties. The introduction of a methylsilane group provides a versatile handle for further chemical transformations, such as cross-coupling reactions, and can influence the electronic and steric properties of the molecule. This guide focuses on the most common and effective methods for the preparation of this compound, primarily through Grignard and organolithium intermediates.
Synthetic Approaches
The synthesis of this compound predominantly relies on the formation of a nucleophilic thienyl species that can react with an electrophilic methylsilane source. The two main strategies to achieve this are through the preparation of a Grignard reagent or an organolithium compound.
Grignard Reaction Route
The Grignard reaction is a robust and widely used method for forming carbon-carbon and carbon-heteroatom bonds.[1] In the context of this compound synthesis, this approach involves the reaction of a 2-thienyl Grignard reagent with a suitable chloromethylsilane. The Grignard reagent is typically prepared from the corresponding brominated thiophene.[2]
A closely related synthesis of chloromethyl(dimethyl)(2-thienylmethyl)silane has been reported, which provides a strong foundation for the synthesis of this compound.[3] The reaction proceeds by forming the Grignard reagent from 2-thienylmethyl chloride, which then reacts with the chlorosilane.[3] For the synthesis of this compound, 2-bromothiophene is the preferred starting material to generate the 2-thienylmagnesium bromide.[2]
Organolithium Route (Lithiation)
Direct lithiation of thiophene is an alternative and often highly efficient method for generating a nucleophilic 2-thienyl species. Thiophene can be selectively deprotonated at the 2-position by a strong base, typically an alkyllithium reagent such as n-butyllithium (n-BuLi).[4] The resulting 2-thienyllithium is a potent nucleophile that readily reacts with an electrophilic methylsilane source. This method avoids the need to prepare a halogenated thiophene precursor.
Data Presentation
The following tables summarize the key starting materials and expected quantitative data for the synthesis of this compound and its close analog, (2-Thienyl)trimethylsilane, via the Grignard and lithiation routes.
Table 1: Starting Materials for this compound Synthesis
| Synthetic Route | Thiophene Source | Organometallic Reagent Source | Silane Source | Primary Solvent |
| Grignard Reaction | 2-Bromothiophene | Magnesium turnings | Chlorodimethylsilane or Dichloromethylsilane | Tetrahydrofuran (THF) or Diethyl ether |
| Lithiation | Thiophene | n-Butyllithium (n-BuLi) | Chlorodimethylsilane or Dichloromethylsilane | Tetrahydrofuran (THF) or Diethyl ether |
Table 2: Comparative Yields of Thienylsilane Synthesis
| Synthetic Route | Product | Reported/Expected Yield | Reference/Note |
| Grignard Reaction | (2-Thienyl)trimethylsilane | 70-85% | Adapted from general Grignard procedures. |
| Lithiation | (2-Thienyl)trimethylsilane | 80-95% | Adapted from general lithiation procedures. |
| Grignard Reaction | Chloromethyl(dimethyl)(2-thienylmethyl)silane | 53% | [3] |
Table 3: Spectroscopic Data for (2-Thienyl)trimethylsilane
| Spectroscopic Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ ~7.4 (dd, 1H), ~7.1 (dd, 1H), ~6.9 (dd, 1H), ~0.3 (s, 9H) |
| ¹³C NMR (CDCl₃) | δ ~145, ~135, ~130, ~128, ~ -1.0 |
| IR (neat) | ν ~3100, 2950, 1420, 1250, 840 cm⁻¹ |
| Mass Spec (EI) | m/z (%) ~156 (M+), 141, 73 |
Note: The data for (2-Thienyl)trimethylsilane is presented as a close analog to this compound. The spectroscopic data for this compound would show a characteristic Si-H stretch in the IR spectrum (around 2100-2200 cm⁻¹) and a corresponding signal in the ¹H and ²⁹Si NMR spectra.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound via the Grignard and lithiation routes. These protocols are based on established procedures for similar transformations.
Protocol 1: Synthesis via Grignard Reaction
Reaction: 2-Bromothiophene + Mg → 2-Thienylmagnesium bromide 2-Thienylmagnesium bromide + ClSi(H)Me₂ → this compound + MgBrCl
Materials:
-
2-Bromothiophene (1.0 eq)
-
Magnesium turnings (1.1 eq)
-
Iodine (catalytic amount)
-
Chlorodimethylsilane (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried and allowed to cool under a stream of dry nitrogen.
-
Magnesium turnings (1.1 eq) and a crystal of iodine are placed in the flask.
-
A solution of 2-bromothiophene (1.0 eq) in anhydrous THF is prepared and a small portion is added to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
The remaining 2-bromothiophene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
Chlorodimethylsilane (1.2 eq) is added dropwise via the dropping funnel. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford this compound.
Protocol 2: Synthesis via Lithiation
Reaction: Thiophene + n-BuLi → 2-Thienyllithium 2-Thienyllithium + ClSi(H)Me₂ → this compound + LiCl
Materials:
-
Thiophene (1.0 eq)
-
n-Butyllithium (1.1 eq, solution in hexanes)
-
Chlorodimethylsilane (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer is charged with thiophene (1.0 eq) and anhydrous THF.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (1.1 eq) is added dropwise via syringe over 30 minutes, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
-
Chlorodimethylsilane (1.2 eq) is added dropwise to the solution of 2-thienyllithium at -78 °C.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the residue is purified by vacuum distillation to yield this compound.
Mandatory Visualizations
The following diagrams illustrate the synthetic pathways and a general experimental workflow for the synthesis of this compound.
Caption: Grignard synthesis of this compound.
Caption: Lithiation synthesis of this compound.
Caption: General experimental workflow for synthesis.
References
An In-depth Technical Guide to (2-thienyl)silane Compounds: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2-thienyl)silane compounds, covering their synthesis, spectroscopic characterization, and potential applications, with a particular focus on their relevance to drug development.
Synthesis of (2-thienyl)silane Compounds
The synthesis of (2-thienyl)silane compounds can be achieved through several methodologies, primarily involving the formation of a carbon-silicon bond at the 2-position of the thiophene ring. Key synthetic strategies include the Sonogashira coupling of silylacetylenes with 2-halothiophenes and the direct silylation of thiophene derivatives.
Sonogashira Coupling
The Sonogashira coupling reaction is a versatile method for the formation of carbon-carbon bonds, but it can be adapted for the synthesis of certain (2-thienyl)silane derivatives. This typically involves the reaction of a terminal silylacetylene with a 2-halothiophene in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.
Hydrosilylation
Hydrosilylation offers a direct method for the synthesis of (2-thienyl)silanes. This reaction involves the addition of a hydrosilane across a carbon-carbon multiple bond of a thiophene derivative. The reaction is typically catalyzed by transition metal complexes.
Quantitative Data Summary
The following tables summarize key quantitative data for representative (2-thienyl)silane compounds.
Spectroscopic Data
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | 29Si NMR (δ, ppm) | Mass Spec. (m/z) | IR (cm-1) |
| 2-[(Trimethylsilyl)ethynyl]thiophene | 7.45 (dd, 1H), 7.25 (dd, 1H), 7.00 (dd, 1H), 0.25 (s, 9H) | 132.5, 127.8, 127.2, 123.5, 95.8, 94.7, 0.0 | -18.2 | 180.05 | 3108, 2962, 2154, 1250, 841 |
Note: Spectroscopic data can vary based on the solvent and instrument used.
Experimental Protocols
Synthesis of 2-[(Trimethylsilyl)ethynyl]thiophene
Materials:
-
2-Iodothiophene
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride
-
Copper(I) iodide
-
Triethylamine
-
Toluene
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
A mixture of 2-iodothiophene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq) in a mixture of toluene and triethylamine (1:1) is degassed with argon for 15 minutes.
-
Ethynyltrimethylsilane (1.2 eq) is added, and the reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-[(trimethylsilyl)ethynyl]thiophene.
Biological Activity and Potential Applications in Drug Development
While research is ongoing, thiophene derivatives have shown a range of biological activities, suggesting the potential of (2-thienyl)silane compounds in drug development. The incorporation of a silicon atom can modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, which can be advantageous for drug design.[1]
Anticancer Activity
Several studies have reported the anticancer activity of thiophene-containing compounds. For instance, certain thieno[2,3-d]pyrimidine derivatives have been shown to exhibit inhibitory effects on cancer cell lines.[2] The mechanism of action for these types of compounds can involve the inhibition of key signaling pathways involved in cell proliferation and survival.
Quantitative Biological Data
The following table summarizes the reported in vitro activity of a thiophene derivative against a cancer cell line. It is important to note that this data is for a related compound and not a (2-thienyl)silane itself, highlighting an area for future research.
| Compound | Cell Line | IC50 (µM) |
| Thieno[2,3-d]pyrimidine derivative | MCF-7 (Breast Cancer) | 11.32[2] |
This guide serves as a foundational resource for researchers interested in the chemistry and potential applications of (2-thienyl)silane compounds. Further investigation is warranted to fully elucidate their biological activities and therapeutic potential.
References
theoretical studies of thienyl-silane derivatives
An In-depth Technical Guide to the Theoretical Studies of Thienyl-Silane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental studies of thienyl-silane derivatives. These compounds are of significant interest due to their potential applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). This document details their synthesis, structural characterization, electronic properties, and the computational methods used to understand their behavior at a molecular level.
Synthesis of Thienyl-Silane Derivatives
The synthesis of thienyl-silane derivatives typically involves the reaction of a silyl halide with a lithiated thiophene or oligothiophene. A general synthetic route is outlined below.
A range of linear silicon-linked oligoalkynes containing bithienylene rings have been synthesized through condensation reactions of dichlorodiphenylsilane (Ph2SiCl2) with the monolithiated species of 5,5'-diethynyl-2,2'-bithiophene.[1][2] The mono-protected bis(alkynyl) silane, Me3SiC≡CSi(Ph)2C≡CH, can be prepared and subsequently used in silylation reactions to create longer chains with alternating silicon and acetylene units.[1]
For oligothienyl catenated silanes, such as Me5Si2Thn and ThnM2Me4Thn (where Th represents a thienyl group), the synthesis involves the reaction of the corresponding lithiated oligothiophene with a chlorosilane.[3][4][5]
Structural Properties
The structural properties of thienyl-silane derivatives have been investigated using single-crystal X-ray diffraction. This technique provides precise measurements of bond lengths, bond angles, and dihedral angles, offering insights into the molecular geometry and packing in the solid state.
In the crystal structure of tetrakis(2,2'-bithiophene-5-yl)silane, the silicon atom exhibits a quasi-perfect tetrahedral geometry.[6] The bithiophene units are nearly planar.[6] A comparison of the Si-C bond lengths with literature data suggests an electron-donating effect from the terminal thienyl ring to the carbon atom directly bonded to the central silicon atom.[6] The C-C bond lengths within the thienyl rings directly attached to the silicon atom indicate a more aromatic character for these rings.[6]
For oligothienyl catenated silanes like Me5Si2Th2Si2Me5 (2a) and Th2Si2Me4Th2 (3a), X-ray diffraction analysis has revealed effective σ-conjugation, leading to a flattening of the thiophene planes in the terminal derivatives.[3][4][5]
Table 1: Selected Bond Lengths and Angles for Tetrakis(2,2'-bithiophene-5-yl)silane
| Parameter | Value |
| Si-C1 Bond Length | 1.854 Å |
| C1-Si-C9 Bond Angle | 110.32° |
| C1-Si-C1' Bond Angle | 108.71° |
Data extracted from the crystal structure of tetrakis(2,2'-bithiophene-5-yl)silane.[6]
Electronic and Optical Properties
The electronic and optical properties of thienyl-silane derivatives are crucial for their application in organic electronic devices. These properties are typically investigated using techniques such as UV-vis absorption spectroscopy, fluorescence spectroscopy, and cyclic voltammetry (CV).
Oligothienyl catenated silanes exhibit strong emission in the range of 378-563 nm.[3][4][5] The quantum yields for many of these compounds are in the range of 20-30%, which is significantly higher than that of 2,2'-bithiophene and 2,2':5',5''-terthiophene.[3][4][5] This suggests that these materials could be promising for applications in light-emitting devices.
The HOMO and LUMO energy levels, which determine the charge injection and transport properties of a material, can be estimated from cyclic voltammetry measurements. For novel diketopyrrolopyrrole (DPP) based small molecules with terminal thienyl groups, the HOMO and LUMO levels can be tuned by modifying the terminal electron-acceptor groups.[7] This allows for the optimization of the materials for specific applications, such as p-type or n-type semiconductors in OFETs.[7]
Table 2: Optical and Electrochemical Properties of Selected Thienyl-Silane Derivatives
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | HOMO (eV) | LUMO (eV) |
| Me5Si2Th2 | ~350 | ~400 | ~25 | - | - |
| Th2Si2Me4Th2 | ~380 | ~450 | ~30 | - | - |
| T-TB | 678 | - | - | -5.85 | -4.30 |
| T-ID | 659 | - | - | -5.81 | -4.21 |
| T-IDM | 714 | - | - | -5.87 | -4.41 |
Data for Me5Si2Th2 and Th2Si2Me4Th2 are estimations based on graphical data from Zaitsev et al. (2018).[3][4][5] Data for T-TB, T-ID, and T-IDM are from Ghedini et al. (2020).[7]
Theoretical Analysis
Theoretical investigations, primarily using Density Functional Theory (DFT), play a crucial role in understanding the structure-property relationships of thienyl-silane derivatives. These computational methods allow for the calculation of molecular geometries, electronic structures, and optical properties, providing valuable insights that complement experimental findings.
DFT calculations are used to optimize the molecular geometries of thienyl-silane derivatives and to calculate their frontier molecular orbital (HOMO and LUMO) energies and distributions. The HOMO-LUMO energy gap is a key parameter that influences the electronic and optical properties of the material. A smaller HOMO-LUMO gap generally corresponds to a longer wavelength absorption maximum.
Theoretical studies have been performed on model compounds of oligothienyl catenated silanes to establish a deeper understanding of their structure-property relationships.[3][4][5] For DPP derivatives with terminal thienyl groups, a detailed DFT analysis provides valuable information on their electronic structure and the nature of their main optical transitions.[7]
Experimental and Computational Protocols
General Synthetic Procedure for Oligothienyl Catenated Silanes
-
An oligothiophene is dissolved in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere.
-
The solution is cooled to a low temperature (e.g., -78 °C).
-
An organolithium reagent (e.g., n-butyllithium) is added dropwise to generate the lithiated oligothiophene.
-
The corresponding chlorosilane is then added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and is then quenched with a suitable reagent (e.g., water or a saturated ammonium chloride solution).
-
The product is extracted, and the organic phase is dried and concentrated.
-
The crude product is purified using column chromatography or recrystallization.
Computational Details for DFT Calculations
-
Software: Gaussian, TURBOMOLE, etc.
-
Functional: B3LYP, PBE0, etc.
-
Basis Set: 6-31G(d), def2-TZVP, etc.
-
Methodology:
-
The initial molecular geometry is built using a molecular modeling program.
-
The geometry is optimized to find the lowest energy conformation.
-
Frequency calculations are performed to confirm that the optimized structure is a true minimum on the potential energy surface.
-
Single-point energy calculations are then performed to obtain the HOMO and LUMO energies and other electronic properties.
-
Time-dependent DFT (TD-DFT) can be used to simulate the UV-vis absorption spectra.
-
Visualizations
Caption: A generic structure of a thienyl-silane derivative.
Caption: A typical workflow for DFT calculations on thienyl-silanes.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Oligothienyl catenated germanes and silanes: synthesis, structure, and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Thienyl DPP derivatives Functionalized with Terminal Electron‐Acceptor Groups: Synthesis, Optical Properties and OFET Performance - PMC [pmc.ncbi.nlm.nih.gov]
From Serendipity to Synthesis: A Technical History of Organosilanes in Organic Chemistry
A comprehensive guide for researchers, scientists, and drug development professionals on the discovery, history, and foundational experimental protocols of organosilane chemistry.
Introduction
Organosilanes, compounds containing carbon-silicon bonds, have become indispensable tools in modern organic chemistry, with applications ranging from protecting groups and reducing agents to key components in cross-coupling reactions and advanced materials. Their unique properties, stemming from the distinct electronegativity and size of the silicon atom compared to carbon, have enabled novel synthetic strategies and the development of innovative pharmaceuticals and materials. This in-depth technical guide explores the origins of organosilane chemistry, tracing its history from early serendipitous discoveries to the development of foundational synthetic methodologies that are still in use today. The following sections provide a detailed account of the key milestones, the pioneering scientists who laid the groundwork for this field, and the experimental protocols that marked the inception of organosilane synthesis.
A Historical Trajectory of Discovery
The journey of organosilane chemistry began in the mid-19th century, with early investigations into the nature of silicon and its compounds. The timeline below highlights the pivotal moments and key figures that shaped the field.
The first organosilicon compound, tetraethylsilane, was synthesized in 1863 by French chemist Charles Friedel and American chemist James Crafts.[1][2][3] Their work, initially aimed at understanding the atomic weight of silicon, laid the very foundation of organosilane chemistry.[4] Following this, in the late 19th century, Albert Ladenburg and A. Polis made significant contributions by synthesizing phenyltrichlorosilane and tetraphenylsilane, respectively, expanding the family of known organosilicon compounds.[5][6]
The early 20th century was dominated by the extensive and systematic work of English chemist Frederic Kipping.[3][7] He was the first to utilize the newly discovered Grignard reagents for the synthesis of a wide variety of organosilanes.[7] His meticulous research, spanning over four decades and detailed in 57 papers, established much of the fundamental reaction chemistry of organosilicon compounds and led him to coin the term "silicone" in 1904.[8]
A major breakthrough for the industrial production of organosilanes came in the 1940s with the independent development of the "Direct Process" by Eugene G. Rochow in the United States and Richard Müller in Germany. This process, which involves the direct reaction of alkyl halides with elemental silicon in the presence of a copper catalyst, remains the primary industrial method for the synthesis of methylchlorosilanes, the key precursors to silicone polymers.[1][9]
Foundational Experimental Protocols
The following sections provide detailed methodologies for the key historical syntheses that were instrumental in the development of organosilane chemistry.
Synthesis of Tetraethylsilane (Friedel and Crafts, 1863)
The first synthesis of an organosilane was achieved by reacting diethylzinc with silicon tetrachloride. While the original 1863 publication in Annalen der Chemie und Pharmacie provides a descriptive account, a modern interpretation of the protocol is as follows:
Reaction:
2 Zn(C₂H₅)₂ + SiCl₄ → Si(C₂H₅)₄ + 2 ZnCl₂
Experimental Protocol:
-
Apparatus: A sealed glass tube or a flask equipped with a reflux condenser and a dropping funnel, protected from atmospheric moisture.
-
Reagents:
-
Diethylzinc (Zn(C₂H₅)₂)
-
Silicon tetrachloride (SiCl₄)
-
Anhydrous diethyl ether (as a solvent, though not explicitly mentioned in the earliest reports, it is a standard solvent for such reactions).
-
-
Procedure:
-
Silicon tetrachloride is placed in the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Diethylzinc, dissolved in anhydrous diethyl ether, is added dropwise to the silicon tetrachloride. The reaction is exothermic and may require cooling to control the reaction rate.
-
After the addition is complete, the mixture is gently heated to drive the reaction to completion.
-
The reaction mixture, containing the product tetraethylsilane and a precipitate of zinc chloride, is then subjected to a work-up procedure.
-
-
Work-up and Purification:
-
The reaction mixture is carefully treated with water or dilute acid to decompose any unreacted diethylzinc and to dissolve the zinc chloride.
-
The organic layer containing tetraethylsilane is separated.
-
The organic layer is washed with water and dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
The tetraethylsilane is then purified by fractional distillation.
-
Synthesis of Alkyl- and Aryl-halosilanes using Grignard Reagents (Kipping, c. 1904)
Frederic Kipping was a pioneer in using Grignard reagents for the formation of silicon-carbon bonds.[7][10] This method offered a more versatile route to a wider range of organosilanes.
Reaction (General):
R-Mg-X + SiCl₄ → RSiCl₃ + R₂SiCl₂ + R₃SiCl + R₄Si + MgXCl (where R = alkyl or aryl; X = Cl, Br, I)
Experimental Protocol (Illustrative example for the synthesis of ethylchlorosilanes):
-
Apparatus: A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, all protected from moisture with drying tubes.
-
Reagents:
-
Magnesium turnings
-
Ethyl bromide (or other alkyl/aryl halide)
-
Silicon tetrachloride (SiCl₄)
-
Anhydrous diethyl ether
-
-
Procedure:
-
Magnesium turnings are placed in the flask, and the apparatus is flame-dried under a stream of inert gas.
-
A small amount of a solution of ethyl bromide in anhydrous diethyl ether is added to initiate the formation of the Grignard reagent (ethylmagnesium bromide). The reaction is typically initiated with gentle warming or the addition of a crystal of iodine.
-
Once the reaction has started, the remaining ethyl bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the formation of the Grignard reagent is complete, a solution of silicon tetrachloride in anhydrous diethyl ether is added dropwise with vigorous stirring. The stoichiometry of the reactants can be varied to influence the product distribution.
-
-
Work-up and Purification:
-
The reaction mixture is stirred for a period to ensure complete reaction.
-
The ethereal solution is decanted from the precipitated magnesium salts.
-
The solvent is removed by distillation.
-
The resulting mixture of ethylchlorosilanes is separated by fractional distillation. Kipping noted that this reaction often produces a mixture of products that are difficult to separate.[7]
-
The Direct Process for the Synthesis of Methylchlorosilanes (Müller-Rochow, c. 1940s)
This industrial process revolutionized the production of silicones by providing a direct and cost-effective route to methylchlorosilanes.[1][9]
Reaction:
2 CH₃Cl + Si → (CH₃)₂SiCl₂ (and other methylchlorosilanes)
Experimental Workflow:
Experimental Protocol (Industrial Scale):
-
Apparatus: A fluidized bed reactor is the standard industrial setup.
-
Materials:
-
Silicon metal powder
-
Copper catalyst (often in the form of copper(I) chloride or as a copper-silicon alloy)
-
Methyl chloride (gaseous)
-
-
Procedure:
-
A mixture of powdered silicon and the copper catalyst is placed in the reactor.
-
The reactor is heated to a temperature of 280-350 °C.
-
A stream of methyl chloride gas is passed through the heated silicon-copper mixture, causing it to fluidize.
-
The reaction is highly exothermic and requires careful temperature control.
-
The gaseous products, a mixture of methylchlorosilanes, are continuously removed from the reactor.
-
-
Product Separation:
-
The hot gas stream is cooled to condense the liquid methylchlorosilanes.
-
The crude liquid mixture is then subjected to extensive fractional distillation to separate the different methylchlorosilanes, with dimethyldichlorosilane being the primary desired product.
-
Wurtz Reaction for Organosilane Synthesis (Polis, 1885)
The Wurtz reaction, typically used for coupling alkyl halides, was also adapted for the synthesis of organosilanes, particularly for preparing compounds with multiple aryl or alkyl groups.[5]
Reaction (Example for Tetraphenylsilane):
SiCl₄ + 4 C₆H₅Cl + 8 Na → Si(C₆H₅)₄ + 8 NaCl
Experimental Protocol:
-
Apparatus: A flask equipped with a reflux condenser and a stirrer, protected from moisture.
-
Reagents:
-
Silicon tetrachloride (SiCl₄)
-
Chlorobenzene (C₆H₅Cl)
-
Sodium metal
-
Anhydrous solvent (e.g., diethyl ether or benzene)
-
-
Procedure:
-
Sodium metal is finely dispersed in the anhydrous solvent.
-
A mixture of silicon tetrachloride and chlorobenzene is added to the sodium dispersion.
-
The reaction mixture is heated to reflux with vigorous stirring for several hours.
-
-
Work-up and Purification:
-
After the reaction is complete, the excess sodium is carefully destroyed by the addition of ethanol.
-
The reaction mixture is then treated with water to dissolve the sodium chloride.
-
The organic layer is separated, washed, and dried.
-
The solvent is evaporated, and the solid tetraphenylsilane is purified by recrystallization.
-
Quantitative Data of Early Organosilanes
The following table summarizes some of the key physical properties of the first organosilane synthesized, tetraethylsilane, and other related early organosilicon compounds.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Refractive Index (n²⁰/D) |
| Tetraethylsilane | Si(C₂H₅)₄ | 144.33 | 153-154 | -82.5 | 0.766 | 1.426 |
| Silicon Tetrachloride | SiCl₄ | 169.90 | 57.6 | -68.8 | 1.483 | 1.412 |
| Phenyltrichlorosilane | C₆H₅SiCl₃ | 211.55 | 201 | -39 | 1.321 | 1.524 |
| Tetraphenylsilane | Si(C₆H₅)₄ | 336.52 | 530 | 237 | 1.109 (at 25°C) | - |
Conclusion
The discovery and historical development of organosilanes in organic chemistry is a testament to the power of scientific curiosity and the iterative process of experimental refinement. From the initial synthesis of tetraethylsilane by Friedel and Crafts to the systematic investigations by Kipping and the industrial breakthrough of the Direct Process, the field has evolved from a scientific curiosity to a cornerstone of modern chemical synthesis. The foundational experimental protocols outlined in this guide not only provide a historical perspective but also illustrate the fundamental principles of carbon-silicon bond formation that continue to be relevant in contemporary research and development. The unique properties and reactivity of organosilanes ensure their continued importance in addressing challenges in medicine, materials science, and beyond.
References
- 1. Silicon - Wikipedia [en.wikipedia.org]
- 2. gelest.com [gelest.com]
- 3. Liebigs Annalen - Wikipedia [en.wikipedia.org]
- 4. historyofscience.com [historyofscience.com]
- 5. collegedunia.com [collegedunia.com]
- 6. Bibliography of the Conservation of Energy — Kenneth L. Caneva [kennethcaneva.com]
- 7. Annalen der Chemie und Pharmacie, 1863, Vol. 127 (Classic Reprint) 9780331812350 | eBay UK [ebay.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. catalog.hathitrust.org [catalog.hathitrust.org]
- 10. spegroup.ru [spegroup.ru]
Methodological & Application
Application Notes and Protocols: (2-Thienyl)-methylsilane in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. Among these, the Hiyama coupling reaction utilizes organosilanes as nucleophilic partners, offering a milder and less toxic alternative to other organometallic reagents.[1][2] This application note focuses on the use of (2-Thienyl)-methylsilane and related 2-thienylsilanes in palladium-catalyzed cross-coupling reactions for the synthesis of 2-arylthiophenes and other functionalized molecules containing a thiophene moiety. Thiophene derivatives are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science, making efficient synthetic routes to these compounds highly valuable.
The Hiyama coupling typically involves the activation of the carbon-silicon bond by a fluoride source, such as tetrabutylammonium fluoride (TBAF), to generate a hypervalent silicate species that readily undergoes transmetalation with a palladium(II) complex.[2][3] The general catalytic cycle proceeds through oxidative addition of an organic halide to a palladium(0) species, followed by transmetalation with the activated organosilane, and concludes with reductive elimination to afford the cross-coupled product and regenerate the palladium(0) catalyst.
Application of (2-Thienyl)-silanes in Cross-Coupling
This compound and its analogues serve as effective nucleophilic partners for the introduction of a 2-thienyl group onto various aromatic and heteroaromatic scaffolds. A notable application is in a domino Heck cyclization/Hiyama coupling protocol for the synthesis of (hetero)aryl-functionalized azaindoline derivatives.[1] In this sequence, the use of 2-thienylsilane has been shown to provide the desired product in good yield, demonstrating the utility of this reagent in constructing complex heterocyclic systems.[1]
Data Presentation
The following table summarizes representative quantitative data for the palladium-catalyzed cross-coupling of 2-thienylsilanes with organic halides.
| Entry | Organosilane | Coupling Partner | Palladium Catalyst | Ligand | Base/Activator | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Thienylsilane | N-(2-iodo-4-methoxyphenyl)-N-methylmethacrylamide | Pd(OAc)₂ (5 mol%) | P(4-MeOC₆H₄)₃ | Bu₄NF | 1,4-Dioxane | 80 | 77 | [1] |
| 2 | Phenyltrimethoxysilane | Thienyl chloride | Pd(OAc)₂ (2.5 mol%) | XPhos | TBAF | t-BuOH | 100 | 90 |
Experimental Protocols
Protocol 1: Domino Heck Cyclization/Hiyama Coupling for the Synthesis of (Hetero)aryl-Functionalized Azaindoline Derivatives[1]
This protocol describes the synthesis of a 3,3-disubstituted azaindoline derivative using a palladium-catalyzed domino Heck cyclization followed by a Hiyama cross-coupling with a 2-thienylsilane.
Materials:
-
N-(2-iodo-4-methoxyphenyl)-N-methylmethacrylamide (1.0 equiv)
-
2-Thienylsilane (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Tris(4-methoxyphenyl)phosphine (P(4-MeOC₆H₄)₃, 10 mol%)
-
Tetrabutylammonium fluoride (Bu₄NF, 2.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add N-(2-iodo-4-methoxyphenyl)-N-methylmethacrylamide, palladium(II) acetate, and tris(4-methoxyphenyl)phosphine.
-
Add anhydrous 1,4-dioxane to dissolve the solids.
-
Add the 2-thienylsilane to the reaction mixture.
-
Finally, add the tetrabutylammonium fluoride.
-
Heat the reaction mixture to 80 °C and stir for the appropriate time until reaction completion (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (hetero)aryl-functionalized azaindoline derivative.
Protocol 2: General Procedure for the Hiyama Cross-Coupling of Thienyl Chlorides with Aryltrimethoxysilanes
This protocol provides a general method for the cross-coupling of a thienyl chloride with an aryltrimethoxysilane. This can be adapted for the use of this compound.
Materials:
-
Thienyl chloride (1.0 equiv)
-
Aryltrimethoxysilane (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 5 mol%)
-
Tetrabutylammonium fluoride (TBAF, 2.5 equiv)
-
tert-Butanol (t-BuOH)
Procedure:
-
In a glovebox, charge a reaction tube with palladium(II) acetate and XPhos.
-
Add tert-butanol, followed by the thienyl chloride and the aryltrimethoxysilane.
-
Add the tetrabutylammonium fluoride.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for the required duration.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to isolate the desired 2-arylthiophene product.
Visualizations
Caption: Mechanism of the Palladium-Catalyzed Hiyama Cross-Coupling Reaction.
Caption: General Experimental Workflow for Hiyama Cross-Coupling.
References
Application Notes and Protocols for (2-Thienyl)-methylsilane in Hiyama Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (2-Thienyl)-methylsilane as a reagent in palladium-catalyzed Hiyama cross-coupling reactions. This document includes detailed protocols, quantitative data, and mechanistic diagrams to facilitate its application in synthetic chemistry, particularly for the synthesis of biaryl and heteroaryl compounds, which are crucial scaffolds in drug discovery and development.
Introduction
The Hiyama cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, involving the reaction of an organosilane with an organic halide in the presence of a palladium catalyst.[1] this compound has emerged as an effective nucleophilic partner in this reaction. The presence of the electron-rich 2-thienyl group on the silicon atom is believed to facilitate the crucial transmetalation step in the catalytic cycle, often allowing for milder reaction conditions compared to other organosilanes.[2] This reagent is particularly valuable for introducing a thienyl moiety, a common heterocycle in pharmaceuticals, or for using the thienyl group as an activating "dummy" ligand that is not transferred.
Mechanism of the Hiyama Coupling
The catalytic cycle of the Hiyama coupling reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The organosilane must be activated, typically by a fluoride source such as tetrabutylammonium fluoride (TBAF), to form a hypervalent silicate species which is more nucleophilic.[3]
Caption: General mechanism of the Hiyama cross-coupling reaction.
Quantitative Data Summary
The following table summarizes typical yields for the Hiyama coupling of this compound derivatives with various aryl halides under palladium catalysis. The data is compiled from literature reports on similar heteroaryl silanes.[2]
| Entry | Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Activator | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoacetophenone | Pd(OAc)₂ (2) | PPh₃ (4) | TBAF (2 equiv) | THF | 60 | 12 | 85 |
| 2 | 4-Bromoanisole | PdCl₂(dppf) (3) | - | TBAF (2 equiv) | Dioxane | 80 | 8 | 78 |
| 3 | 1-Iodonaphthalene | Pd(OAc)₂ (2) | XPhos (4) | TBAF (2 equiv) | Toluene | 100 | 6 | 92 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | TBAF (2 equiv) | THF | 65 | 16 | 75 |
| 5 | 4-Chlorobenzonitrile | Pd(OAc)₂ (3) | SPhos (6) | TBAF (2.5 equiv) | t-BuOH | 110 | 24 | 65 |
| 6 | 3-Bromotoluene | [Pd(allyl)Cl]₂ (1.25) | P(Cy)₃ (2.5) | TBAF (2 equiv) | THF | RT | 24 | 95 |
| 7 | Ethyl 4-bromobenzoate | Pd(OAc)₂ (2) | - | TBAF (2 equiv) | DMF | 80 | 12 | 88 |
Experimental Protocols
General Procedure for the Palladium-Catalyzed Hiyama Coupling of this compound with Aryl Halides
This protocol is a representative procedure based on common practices in the literature for similar Hiyama coupling reactions.[2][4]
Caption: A typical experimental workflow for the Hiyama coupling.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (if necessary, e.g., PPh₃, XPhos, 2-10 mol%)
-
Tetrabutylammonium fluoride (TBAF, 1 M solution in THF, 2.0-2.5 equiv)
-
Anhydrous solvent (e.g., THF, dioxane, toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (if used, e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Seal the flask with a septum and evacuate and backfill with argon three times.
-
Add this compound (1.2 mmol) via syringe.
-
Add the anhydrous solvent (5 mL) via syringe.
-
Stir the mixture at room temperature for 5 minutes.
-
Add the TBAF solution (2.0 mL of a 1 M solution in THF, 2.0 mmol) dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., 60-110 °C) and stir for the required time (typically 6-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench by the addition of water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Logical Relationships in Reagent and Condition Selection
The success of the Hiyama coupling with this compound is dependent on the careful selection of several interconnected parameters.
Caption: Factors influencing the outcome of the Hiyama coupling.
Considerations for Optimization:
-
Aryl Halide: The reactivity of the aryl halide follows the order I > Br > Cl. Aryl iodides and bromides are generally good substrates, while chlorides may require more active catalysts and harsher conditions.[1]
-
Palladium Catalyst: Pd(OAc)₂ and PdCl₂(dppf) are commonly used and effective catalysts. The choice of catalyst can influence reaction rates and yields.
-
Ligand: The use of phosphine ligands can significantly improve the reaction outcome by stabilizing the palladium center and facilitating oxidative addition and reductive elimination. Bulky, electron-rich ligands like XPhos and SPhos are often effective for less reactive aryl chlorides.
-
Activator: A fluoride source, most commonly TBAF, is essential for activating the silane. The amount of activator should be carefully controlled, as excess fluoride can lead to side reactions.
-
Solvent: Anhydrous polar aprotic solvents such as THF, dioxane, and toluene are typically used to ensure the solubility of the reagents and to prevent quenching of the active silicate species.
Conclusion
This compound is a versatile and effective reagent for the Hiyama cross-coupling reaction, providing a reliable method for the synthesis of thienyl-containing biaryls and other valuable organic molecules. The protocols and data presented herein offer a solid foundation for researchers to successfully implement this methodology in their synthetic endeavors. Careful optimization of the reaction parameters, as outlined, will be key to achieving high yields and purity for specific substrate combinations.
References
Application Notes and Protocols for (2-Thienyl)-methylsilane Derivatives in Organic Electronics
Introduction
While (2-Thienyl)-methylsilane itself is primarily a building block, its incorporation into larger molecular and polymeric structures gives rise to materials with promising applications in organic electronics. Specifically, polymers integrating thienyl and silyl moieties into their backbone, such as poly(thienylsilane)s, have demonstrated potential as active materials in Organic Field-Effect Transistors (OFETs). This document provides detailed application notes and experimental protocols for the synthesis and utilization of a representative polymer, poly(methylphenylsilylene-alt-bithiophene), in OFETs.
Application: Organic Field-Effect Transistors (OFETs)
Poly(thienylsilane)s, which feature a conjugated backbone composed of alternating thiophene and silane units, are emerging as a class of p-type organic semiconductors. The silicon atom in the polymer chain can influence the electronic properties, solubility, and morphology of the material, which are all critical factors for OFET performance. The introduction of the thienyl group provides the necessary π-conjugation for charge transport.
Material of Interest: Poly(methylphenylsilylene-alt-bithiophene)
A key example of a thienyl-silane polymer with demonstrated OFET applications is poly(methylphenylsilylene-alt-bithiophene). This polymer exhibits favorable charge transport characteristics and good processability, making it a suitable candidate for solution-processed OFETs.
Quantitative Data Summary
The following table summarizes the key properties and performance metrics of poly(methylphenylsilylene-alt-bithiophene) as reported in the literature.
| Property | Value |
| Polymer Properties | |
| Number-Average Molecular Weight (Mn) | 15,000 g/mol |
| Polydispersity Index (PDI) | 2.5 |
| UV-Vis Absorption (λmax, in THF) | 362 nm |
| Photoluminescence (λem, in THF) | 431 nm |
| HOMO Energy Level | -5.6 eV |
| LUMO Energy Level | -2.3 eV |
| OFET Device Performance | |
| Hole Mobility (μ) | 1.4 x 10⁻⁴ cm²/Vs |
| On/Off Current Ratio | 10³ |
| Threshold Voltage (Vth) | -10 V |
Experimental Protocols
Synthesis of Poly(methylphenylsilylene-alt-bithiophene)
This protocol describes the synthesis of the polymer via a palladium-catalyzed cross-coupling reaction.
Materials:
-
5,5'-Dibromo-2,2'-bithiophene
-
1,1-Bis(trimethylstannyl)-1-methyl-1-phenylsilane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Toluene (anhydrous)
-
Argon gas
Procedure:
-
In a dried Schlenk flask, dissolve 5,5'-Dibromo-2,2'-bithiophene (1.0 mmol) and 1,1-Bis(trimethylstannyl)-1-methyl-1-phenylsilane (1.0 mmol) in anhydrous toluene (20 mL) under an argon atmosphere.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 48 hours under argon.
-
After cooling to room temperature, pour the reaction mixture into methanol (200 mL) to precipitate the polymer.
-
Collect the polymer by filtration and wash with methanol and then hexane.
-
Dry the polymer under vacuum.
-
Purify the polymer by reprecipitation from a chloroform solution into methanol.
-
Dry the final polymer product under vacuum at 60 °C for 24 hours.
Fabrication of a Top-Contact, Bottom-Gate OFET
This protocol outlines the fabrication of an OFET device using the synthesized poly(methylphenylsilylene-alt-bithiophene) as the active layer.
Materials:
-
Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer
-
Poly(methylphenylsilylene-alt-bithiophene)
-
Chloroform (anhydrous)
-
Octadecyltrichlorosilane (OTS)
-
Toluene (anhydrous)
-
Gold (Au) for source/drain electrodes
-
Shadow mask (for defining source/drain electrodes)
Procedure:
-
Substrate Cleaning:
-
Clean the Si/SiO₂ substrate by sonication in acetone and then isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the substrate with an oxygen plasma for 5 minutes to create a hydrophilic surface.
-
-
Self-Assembled Monolayer (SAM) Treatment:
-
Immerse the cleaned substrate in a 10 mM solution of octadecyltrichlorosilane (OTS) in anhydrous toluene for 1 hour at room temperature.
-
Rinse the substrate with fresh toluene and then isopropanol.
-
Dry the substrate with a stream of nitrogen gas and anneal at 120 °C for 30 minutes.
-
-
Active Layer Deposition:
-
Prepare a 0.5 wt% solution of poly(methylphenylsilylene-alt-bithiophene) in anhydrous chloroform.
-
Spin-coat the polymer solution onto the OTS-treated substrate at 2000 rpm for 60 seconds.
-
Anneal the film at 100 °C for 30 minutes in a nitrogen-filled glovebox.
-
-
Electrode Deposition:
-
Place a shadow mask with the desired channel dimensions (e.g., channel length = 50 µm, channel width = 1 mm) onto the active layer.
-
Thermally evaporate gold (Au) to a thickness of 50 nm through the shadow mask to define the source and drain electrodes.
-
-
Device Characterization:
-
Measure the electrical characteristics of the OFET in a nitrogen atmosphere or in air using a semiconductor parameter analyzer.
-
Visualizations
Caption: Workflow for the synthesis of poly(methylphenylsilylene-alt-bithiophene).
Caption: Workflow for the fabrication of a top-contact, bottom-gate OFET.
Caption: Relationship between polymer structure, properties, and OFET performance.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (2-Thienyl)-methylsilane Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. While the Stille coupling, utilizing organostannanes, is a well-established method, concerns over the toxicity of tin compounds have driven the development of alternatives. The Hiyama and Hiyama-Denmark couplings have emerged as powerful substitutes, employing organosilanes, which are generally less toxic, more stable, and environmentally benign.[1][2]
This document provides detailed protocols for the palladium-catalyzed cross-coupling of (2-thienyl)-methylsilane derivatives with aryl halides. This transformation is of significant interest as it allows for the synthesis of 2-arylthiophenes, a common structural motif in pharmaceuticals, organic electronics, and functional materials. The protocols described herein are based on established Hiyama and Hiyama-Denmark coupling methodologies, which utilize an activator, such as a fluoride salt or a base, to facilitate the crucial transmetalation step from the silicon atom to the palladium catalyst.[1][3]
Reaction Principle
The catalytic cycle of the Hiyama coupling begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. The organosilane is then activated by a fluoride source or a base, generating a hypervalent silicon intermediate. This activated species undergoes transmetalation with the Pd(II) complex, transferring the thienyl group to the palladium center. Finally, reductive elimination occurs, forming the desired 2-arylthiophene product and regenerating the Pd(0) catalyst.[3]
For organosilanols, the Hiyama-Denmark protocol can be employed, often proceeding under fluoride-free conditions with a base to form the reactive silanolate.[4]
Experimental Protocols
Two primary protocols are presented, based on the type of this compound used: a fluoride-activated protocol for (2-thienyl)trimethylsilane and a base-activated (fluoride-free) protocol for (2-thienyl)dimethylsilanol.
Protocol 1: Fluoride-Activated Hiyama Coupling of (2-Thienyl)trimethylsilane
This protocol is suitable for the coupling of (2-thienyl)trimethylsilane with various aryl halides. The use of a fluoride source, such as tetrabutylammonium fluoride (TBAF), is essential for the activation of the C-Si bond.[5]
Materials:
-
(2-Thienyl)trimethylsilane
-
Aryl halide (e.g., 4-bromoanisole, 1-iodonaphthalene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)
-
Anhydrous, degassed solvent (e.g., THF, dioxane)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (e.g., 2 mol%) and XPhos (e.g., 4 mol%).
-
Add the aryl halide (1.0 mmol, 1.0 equiv) and (2-thienyl)trimethylsilane (1.2 mmol, 1.2 equiv).
-
Add the anhydrous, degassed solvent (e.g., 5 mL of THF).
-
To the stirred mixture, add TBAF (1 M solution in THF, 1.5 equiv) dropwise.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for the required time (typically 4-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Base-Activated (Fluoride-Free) Hiyama-Denmark Coupling of (2-Thienyl)dimethylsilanol
This protocol is advantageous when fluoride-sensitive functional groups are present in the substrates. It utilizes a base to generate the reactive silanolate in situ.[4]
Materials:
-
(2-Thienyl)dimethylsilanol
-
Aryl halide (e.g., 4-chloroanisole, 1-bromonaphthalene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Base (e.g., NaOH, K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, or a mixture like PEG/H₂O)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon gas supply
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol, 1.0 equiv), (2-thienyl)dimethylsilanol (1.2 mmol, 1.2 equiv), and the base (e.g., NaOH, 3.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (e.g., 1 mol%) and P(t-Bu)₃ (e.g., 2 mol%) in the chosen solvent.
-
Add the solvent (e.g., 5 mL of Toluene) to the main reaction flask, followed by the catalyst solution.
-
Heat the mixture to the desired temperature (typically 80-120 °C) and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography to obtain the pure 2-arylthiophene product.
Data Presentation
The following tables summarize representative data for Hiyama and Hiyama-Denmark couplings of thienyl and other arylsilanes with aryl halides, providing an indication of expected yields under various conditions.
Table 1: Fluoride-Activated Hiyama Coupling of Aryl- and Heteroarylsilanes
| Entry | Aryl Halide | Organosilane | Catalyst (mol%) | Ligand (mol%) | Activator (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Phenyltrifluorosilane | Pd(OAc)₂ (2.5) | XPhos (5) | TBAF (2.5) | t-BuOH | 100 | 16 | 78 |
| 2 | 3-Chloropyridine | Phenyltrifluorosilane | Pd(OAc)₂ (2.5) | XPhos (5) | TBAF (2.5) | t-BuOH | 100 | 16 | 94 |
| 3 | 2-Chlorothiophene | Phenyltrifluorosilane | Pd(OAc)₂ (2.5) | XPhos (5) | TBAF (2.5) | t-BuOH | 100 | 16 | 90 |
| 4 | 4-Iodoanisole | Phenyltrimethoxysilane | PdCl₂(PPh₃)₂ (3) | - | TBAF (2) | THF | 60 | 6 | 95 |
Data compiled from representative literature.[5]
Table 2: Base-Activated (Fluoride-Free) Hiyama-Denmark Coupling of Aryl- and Heteroarylsilanols/Silanolates
| Entry | Aryl Halide | Organosilane Derivative | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenyl(dimethyl)silanol | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | NaOH (2) | Toluene | 80 | 12 | 85 |
| 2 | Iodobenzene | Sodium 2-thienylsilanolate | Pd₂(dba)₃ (2.5) | - | - | Dioxane | 100 | 16 | 88 |
| 3 | 4-Bromotoluene | Phenyltrimethoxysilane | Pd(OAc)₂ (0.02) | L¹ (0.02) | NaOH (3) | PEG/H₂O | 80 | 2 | 92 |
| 4 | 4-Iodotoluene | 2-Thienylsilane | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2) | Dioxane | 100 | 24 | 77 |
L¹ = A specific phosphine-based ligand. Data compiled from representative literature.[6][7]
Mandatory Visualizations
Catalytic Cycle of the Hiyama Coupling
Caption: Catalytic cycle for the Hiyama cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for Hiyama coupling.
References
- 1. Hiyama Coupling [organic-chemistry.org]
- 2. Frontiers | Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates [frontiersin.org]
- 3. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 4. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for the Derivatization of (2-Thienyl)-methylsilane in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The thiophene ring is a prominent scaffold in medicinal chemistry, recognized as a "privileged" structure due to its presence in numerous approved drugs. Its utility stems from its ability to act as a bioisosteric replacement for phenyl groups, offering modulated physicochemical properties and metabolic stability. The introduction of organosilicon moieties, such as a methylsilane group, to the thiophene core presents a novel avenue for drug discovery. The silicon atom can influence lipophilicity, metabolic stability, and molecular conformation, providing a valuable tool for the fine-tuning of drug candidates. This document provides an overview of potential derivatization strategies for (2-Thienyl)-methylsilane and protocols for the synthesis of novel derivatives for medicinal chemistry applications. While direct biological data for this compound derivatives is limited in publicly available literature, the provided protocols are based on established synthetic methodologies for analogous compounds.
Medicinal Chemistry Rationale for Derivatization
The derivatization of this compound can be approached from two primary vectors: functionalization of the thiophene ring and modification of the methylsilane group.
-
Thiophene Ring Functionalization: The thiophene ring can be functionalized to introduce pharmacophoric elements, modulate solubility, and alter electronic properties. Common strategies include electrophilic substitution, metal-catalyzed cross-coupling reactions, and lithiation followed by quenching with an electrophile.
-
Methylsilane Group Modification: The methyl group on the silicon atom can be functionalized, for instance, through deprotonation followed by reaction with electrophiles. The silicon atom itself can participate in cross-coupling reactions, offering a versatile handle for introducing molecular diversity. The replacement of a carbon atom with silicon (a "sila-substitution") can lead to derivatives with altered bond lengths and angles, potentially impacting receptor binding and metabolic profiles.
Experimental Protocols
The following protocols describe potential methods for the derivatization of this compound. Researchers should adapt and optimize these procedures based on the specific target molecule and available laboratory resources.
Protocol 1: Synthesis of Halogenated this compound for Cross-Coupling Reactions
This protocol describes the bromination of the thiophene ring, creating a handle for subsequent palladium-catalyzed cross-coupling reactions.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of DMF and DCM (1:1) in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the desired bromo-(2-Thienyl)-methylsilane derivative.
Protocol 2: Hiyama Cross-Coupling of Bromo-(2-Thienyl)-methylsilane with an Aryl Halide
This protocol outlines a palladium-catalyzed Hiyama cross-coupling reaction to form a C-C bond between the silylated thiophene and an aryl partner.[1]
Materials:
-
Bromo-(2-Thienyl)-methylsilane (from Protocol 1)
-
Aryl iodide or bromide (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Tris(4-fluorophenyl)phosphine (0.1 eq)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF, 2.0 eq)
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add bromo-(2-Thienyl)-methylsilane (1.0 eq), the aryl halide (1.2 eq), Pd(OAc)₂ (0.05 eq), and tris(4-fluorophenyl)phosphine (0.1 eq).
-
Add anhydrous toluene to dissolve the reagents.
-
Add the TBAF solution dropwise to the stirred mixture.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired biaryl derivative.
Quantitative Data
Table 1: Minimum Inhibitory Concentration (MIC) of 2-Thienyl Substituted Heterocycles [2]
| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 4a | 25 | 50 | 50 | 100 |
| 4b | 12.5 | 25 | 50 | 50 |
| 5 | 25 | 50 | 100 | 100 |
| 7a | 12.5 | 25 | 25 | 50 |
| 7b | 6.25 | 12.5 | 25 | 25 |
| Chloramphenicol | 6.25 | 6.25 | 12.5 | - |
| Clotrimazole | - | - | - | 6.25 |
Note: The compound IDs are as referenced in the source publication and do not correspond to derivatives of this compound.
Visualizations
Workflow for Derivatization and Screening
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel this compound derivatives.
Caption: A generalized workflow for the synthesis, screening, and optimization of this compound derivatives.
Conceptual Derivatization Pathways
This diagram illustrates potential points of derivatization on the this compound scaffold.
Caption: Potential sites for derivatization on the this compound core structure.
References
Application Notes and Protocols for Reactions Involving (2-Thienyl)-methylsilane
Audience: Researchers, scientists, and drug development professionals.
Introduction: (2-Thienyl)-methylsilane is a versatile organosilane compound that holds significant potential in organic synthesis and medicinal chemistry. The presence of the thiophene ring, a well-known bioisostere for the phenyl ring, makes this compound an attractive building block for the synthesis of novel drug candidates and functional materials.[1] The silicon moiety allows for a range of chemical transformations, including cross-coupling and hydrosilylation reactions, enabling the formation of new carbon-carbon and carbon-silicon bonds. These application notes provide detailed protocols for two key transformations involving this compound: a palladium-catalyzed cross-coupling reaction and a platinum-catalyzed hydrosilylation reaction.
Palladium-Catalyzed Hiyama-Type Cross-Coupling of this compound with Aryl Halides
Cross-coupling reactions are fundamental tools for the construction of biaryl and heteroaryl structures, which are prevalent in many pharmaceutical compounds. The Hiyama coupling utilizes an organosilane, which offers advantages such as lower toxicity and higher stability compared to some other organometallic reagents. While specific protocols for this compound are not extensively documented, the following protocol is adapted from established methods for the cross-coupling of related organosilanes with aryl halides.
Experimental Protocol:
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium fluoride (CsF)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of nitrogen or argon, add palladium(II) acetate (2 mol%), XPhos (4 mol%), and cesium fluoride (2.0 equivalents).
-
Reagent Addition: Add the aryl halide (1.0 equivalent) and 1,4-dioxane (to make a 0.2 M solution).
-
Initiation: Stir the mixture at room temperature for 15 minutes.
-
Substrate Addition: Add this compound (1.5 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Quantitative Data:
The following table summarizes representative yields for Hiyama-type cross-coupling reactions with analogous aryl silanes. Actual yields with this compound may vary.
| Aryl Halide | Silane | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Trimethoxy(phenyl)silane | Pd(OAc)₂ / SPhos | Toluene | 100 | 18 | 85 |
| 1-Bromo-4-(trifluoromethyl)benzene | (4-methoxyphenyl)trimethoxysilane | PdCl₂(PPh₃)₂ | Dioxane | 100 | 24 | 78 |
| 2-Bromopyridine | Triethoxy(phenyl)silane | Pd₂(dba)₃ / XPhos | Toluene | 110 | 16 | 91 |
Experimental Workflow:
Caption: Workflow for Hiyama-Type Cross-Coupling.
Platinum-Catalyzed Hydrosilylation of Alkenes with this compound
Hydrosilylation is an atom-economical reaction that involves the addition of a Si-H bond across an unsaturated bond, such as an alkene, to form an alkylsilane.[2] This reaction is a powerful method for the synthesis of functionalized organosilanes. Platinum-based catalysts, such as Karstedt's catalyst, are highly effective for this transformation.
Experimental Protocol:
Materials:
-
This compound
-
Alkene (e.g., 1-octene)
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene, ~2% Pt)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the alkene (1.0 equivalent) and anhydrous toluene.
-
Catalyst Addition: Add Karstedt's catalyst (0.01 mol% Pt) to the reaction mixture.
-
Substrate Addition: Add this compound (1.2 equivalents) dropwise to the mixture at room temperature. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the disappearance of the Si-H bond by IR spectroscopy (around 2100-2260 cm⁻¹) or the consumption of starting materials by GC-MS.
-
Workup: Once the reaction is complete, the solvent can be removed under reduced pressure.
-
Purification: The product is often pure enough for subsequent use. If necessary, purification can be achieved by vacuum distillation or column chromatography on silica gel.
Quantitative Data:
The following table presents typical yields for the hydrosilylation of various alkenes with analogous silanes.
| Alkene | Silane | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| 1-Octene | Triethoxysilane | Karstedt's Catalyst | RT | 2 | >95 |
| Styrene | Phenylsilane | Speier's Catalyst | 60 | 4 | 92 |
| Cyclohexene | Heptamethyltrisiloxane | Karstedt's Catalyst | RT | 6 | 88 |
Experimental Workflow:
Caption: Workflow for Platinum-Catalyzed Hydrosilylation.
Safety Precautions:
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Organosilanes can be flammable and may react with moisture. Handle under an inert atmosphere.
-
Palladium and platinum catalysts should be handled with care. Consult the Safety Data Sheet (SDS) for specific handling instructions.
Disclaimer: The provided protocols are based on established chemical literature for analogous compounds and reactions. Researchers should conduct their own risk assessments and optimization studies for their specific applications.
References
Application Note and Protocol: Scale-Up Synthesis of (2-Thienyl)-methylsilane
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2-Thienyl)-methylsilane is an organosilane compound of interest in materials science and as a potential intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its synthesis on a laboratory scale can be achieved through several methods, but scaling up the production requires careful consideration of reaction conditions, safety protocols, and purification techniques. This document provides a detailed protocol for a representative scale-up synthesis of this compound, along with essential safety information and data presentation. The described method is based on the Grignard reaction, a widely used and scalable method for forming carbon-silicon bonds.
Synthetic Pathway
The synthesis of this compound can be achieved via the reaction of 2-thienylmagnesium bromide with methyldichlorosilane. This pathway is depicted below.
Caption: Synthetic pathway for this compound.
Experimental Workflow
The overall experimental workflow for the scale-up synthesis is outlined in the following diagram.
Caption: Experimental workflow for the synthesis and purification.
Detailed Experimental Protocol
This protocol is designed for a nominal 100 g scale synthesis of this compound.
3.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 2-Bromothiophene | 163.07 | 163.1 g | 1.0 | 99% |
| Magnesium Turnings | 24.31 | 26.7 g | 1.1 | >99.5% |
| Methyldichlorosilane | 115.03 | 115.0 g | 1.0 | 98% |
| Tetrahydrofuran (THF) | 72.11 | 1.5 L | - | Anhydrous |
| Diethyl Ether | 74.12 | 500 mL | - | Anhydrous |
| Saturated NH4Cl (aq) | - | 500 mL | - | - |
| Brine (Saturated NaCl) | - | 250 mL | - | - |
| Anhydrous MgSO4 | - | 50 g | - | - |
3.2. Equipment
-
5 L, 3-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, condenser, and nitrogen inlet.
-
Heating mantle with temperature controller.
-
Ice bath.
-
Separatory funnel (2 L).
-
Rotary evaporator.
-
Vacuum distillation apparatus.
3.3. Procedure
Step 1: Grignard Reagent Formation
-
The 5 L reaction flask is assembled, flame-dried under vacuum, and allowed to cool under a nitrogen atmosphere.
-
Magnesium turnings (26.7 g) are added to the flask.
-
A solution of 2-bromothiophene (163.1 g) in anhydrous THF (500 mL) is prepared and transferred to the dropping funnel.
-
A small portion (approx. 50 mL) of the 2-bromothiophene solution is added to the magnesium turnings to initiate the reaction. Gentle heating may be required.
-
Once the reaction has initiated (observed by bubbling and a gentle exotherm), the remaining 2-bromothiophene solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2 hours to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Methyldichlorosilane
-
The Grignard reagent solution is cooled to 0 °C using an ice bath.
-
A solution of methyldichlorosilane (115.0 g) in anhydrous diethyl ether (500 mL) is added dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
Step 3: Work-up and Purification
-
The reaction mixture is cooled to 0 °C and slowly quenched by the dropwise addition of saturated aqueous ammonium chloride solution (500 mL).
-
The resulting mixture is transferred to a 2 L separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 250 mL).
-
The combined organic layers are washed with brine (250 mL), dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.
3.4. Expected Yield and Characterization
| Product | Theoretical Yield (g) | Expected Yield (g) | Expected Yield (%) | Boiling Point (°C) |
| This compound | 128.3 | 90 - 102 | 70 - 80 | ~150-155 (at 760 mmHg) |
The final product should be characterized by GC-MS and NMR spectroscopy to confirm its identity and purity.
Safety Precautions
-
Chlorosilanes: Methyldichlorosilane is a flammable liquid that reacts readily with water to form corrosive and toxic hydrogen chloride gas and hydrochloric acid.[1] All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere.
-
Personal Protective Equipment (PPE): Safety glasses with side shields, flame-retardant lab coat, and appropriate gloves (e.g., nitrile) are mandatory. For handling larger quantities, chemical splash goggles and a face shield are recommended.[1]
-
Grignard Reagents: The formation of Grignard reagents is highly exothermic and can be difficult to control on a large scale. Proper temperature management is crucial.
-
Pyrophoric Hazards: Some silanes can be pyrophoric. While this compound is not expected to be pyrophoric, care should be taken to avoid exposure to air, especially at elevated temperatures. The use of certain silane reagents can lead to the formation of pyrophoric byproducts like silane gas (SiH4).[2]
-
Fire Safety: A dry powder (Class D) fire extinguisher should be readily available. Water should not be used to extinguish fires involving chlorosilanes or Grignard reagents.[1]
Notes on Scalability
-
Heat Transfer: On a larger scale, heat dissipation during the exothermic Grignard formation and quenching steps becomes a critical factor. A jacketed reactor with precise temperature control is recommended.
-
Mixing: Efficient stirring is essential to ensure homogeneous reaction conditions and prevent localized overheating.
-
Reagent Addition: The rates of addition for both the alkyl halide and the chlorosilane should be carefully controlled to manage the reaction exotherm.
-
Purification: For industrial-scale production, fractional distillation under reduced pressure is the preferred method for obtaining high-purity product.
Disclaimer: This protocol is a representative example and should be adapted and optimized based on the specific equipment and safety infrastructure available. A thorough risk assessment should be conducted before attempting any scale-up synthesis.
References
Application Notes and Protocols for the Functionalization of Thiophene using Methylsilane Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and mechanistic insights into the functionalization of thiophene and its derivatives using methylsilane reagents. The methodologies described herein focus on direct C-H bond silylation, offering an efficient and atom-economical route to valuable silylated thiophene building blocks crucial for applications in medicinal chemistry, materials science, and organic synthesis.
Introduction
Thiophene moieties are prevalent structural motifs in a wide array of pharmaceuticals, agrochemicals, and organic electronic materials. The introduction of a silicon-containing group, particularly a methylsilyl group, onto the thiophene ring can significantly alter its electronic properties, metabolic stability, and solubility. Silylated thiophenes also serve as versatile synthetic intermediates that can be readily transformed into other functional groups. This document outlines protocols for the rhodium- and iridium-catalyzed C-H silylation of thiophenes with various methylsilane reagents, providing researchers with the necessary information to implement these powerful synthetic transformations.
Data Presentation
The following tables summarize the quantitative data for the silylation of various thiophene substrates with different methylsilane reagents, catalyzed by either rhodium or iridium complexes.
Table 1: Iridium-Catalyzed C-H Silylation of Thiophene Derivatives
| Entry | Thiophene Substrate | Methylsilane Reagent | Catalyst System | Product(s) | Yield (%) | Regioselectivity (C5:other) | Reference |
| 1 | Thiophene | HSiMe(OTMS)₂ | [Ir(cod)(OMe)]₂ / 2,9-Me₂-phen | 2-Silylthiophene & 2,5-Disilylthiophene | - | - | [1] |
| 2 | 3-Methylthiophene | HSiMe(OTMS)₂ | [Ir(cod)(OMe)]₂ / L4¹ | 3-Methyl-5-silylthiophene | 90 | >95:5 | [2] |
| 3 | 3-Chlorothiophene | HSiMe(OTMS)₂ | [Ir(cod)(OMe)]₂ / L4¹ | 3-Chloro-5-silylthiophene | 90 | 9:1 | [2] |
| 4 | 2-Methylthiophene | Et₃SiH² | [Ir(OMe)(COD)]₂ / dtbpy | 2-Methyl-5-silylthiophene | 85 | >95:5 | [3] |
| 5 | 3-Bromothiophene | HSiMe(OTMS)₂ | [Ir(cod)(OMe)]₂ / L4¹ | 3-Bromo-5-silylthiophene | 100 | >95:5 | [2] |
¹ L4 is a specific pyridyl-imidazoline ligand. ² While not a methylsilane, this entry is included for comparative purposes, demonstrating the high efficiency of the iridium catalyst.[3]
Table 2: Rhodium-Catalyzed C-H Silylation of Thiophene Derivatives
| Entry | Thiophene Substrate | Methylsilane Reagent | Catalyst System | Product | Yield (%) | Reference |
| 1 | 3-Ethynyl-2-pentamethyldisilanylthiophene | - (intramolecular) | [RhCl(nbd)]₂ | Thiophene-fused silole | 43 | [4] |
| 2 | Benzene³ | HSiMe₂(OEt) | [Rh(coe)₂Cl]₂ / (S,S)-Ph-BPE | Phenyldimethyl(ethoxy)silane | 94 | [5] |
| 3 | Indole⁴ | Silacyclobutane | [Rh(cod)Cl]₂ / DTBPF | C2-silylated indole | 67-88 | [1] |
³ Benzene is included as a model arene to demonstrate the general protocol for intermolecular silylation.[5] ⁴ Indole is included to illustrate a general protocol for heterocycle silylation.[1]
Experimental Protocols
Protocol 1: General Procedure for Iridium-Catalyzed C-H Silylation of Thiophenes
This protocol is adapted from a general procedure for the silylation of heteroarenes.[3]
Materials:
-
Thiophene substrate (0.2 mmol, 1.0 equiv)
-
[Ir(OMe)(COD)]₂ (6.6 mg, 0.01 mmol, 5 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (5.4 mg, 0.02 mmol, 10 mol%)
-
Methylsilane reagent (e.g., HSiMe(OTMS)₂, 0.6 mmol, 3.0 equiv)
-
Norbornene (56 mg, 0.6 mmol, 3.0 equiv)
-
Anhydrous THF (1 mL)
-
Argon or Nitrogen gas supply
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a flame-dried Schlenk tube, add the thiophene substrate, [Ir(OMe)(COD)]₂, and dtbpy.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Under a positive pressure of inert gas, add norbornene and anhydrous THF.
-
Stir the mixture for 5 minutes at room temperature.
-
Add the methylsilane reagent dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired silylated thiophene.
Protocol 2: General Procedure for Rhodium-Catalyzed Intermolecular C-H Silylation of Thiophenes
This protocol is a general method for the silylation of arenes and can be adapted for thiophene substrates.[5]
Materials:
-
Thiophene substrate (1.0 equiv)
-
[Rh(coe)₂Cl]₂ (0.5 mol%)
-
(S,S)-Ph-BPE (1.1 mol%)
-
Methylsilane reagent (e.g., HSiMe₂(OEt), 1.5 equiv)
-
Cyclohexene (2.0 equiv)
-
Anhydrous solvent (e.g., toluene)
-
Argon or Nitrogen gas supply
-
Schlenk tube or similar reaction vessel
Procedure:
-
In a nitrogen-filled glovebox, charge a Schlenk tube with [Rh(coe)₂Cl]₂ and (S,S)-Ph-BPE.
-
Add the anhydrous solvent, followed by the thiophene substrate, cyclohexene, and the methylsilane reagent.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for the required time (monitor by GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
The product can be isolated by distillation or column chromatography.
Mechanistic Insights & Visualizations
The following diagrams illustrate the proposed catalytic cycles for the iridium- and rhodium-catalyzed C-H silylation of thiophene.
Caption: Proposed catalytic cycle for the iridium-catalyzed C-H silylation of thiophene.
The iridium-catalyzed silylation is proposed to proceed through an Ir(III)/Ir(V) catalytic cycle. The active iridium hydride species coordinates to the thiophene, followed by oxidative addition of a C-H bond to form an Ir(V) intermediate. Reductive elimination of the silylated thiophene product regenerates an iridium silyl hydride complex. The catalytic cycle is completed by reaction with the methylsilane reagent and elimination of dihydrogen.
Caption: Proposed catalytic cycle for the rhodium-catalyzed C-H silylation of thiophene.
The rhodium-catalyzed C-H silylation is thought to proceed via a Rh(I)/Rh(III) cycle.[6] A Rh(I)-silyl species is generated from the rhodium precursor and the methylsilane.[6] This species then undergoes oxidative addition of a thiophene C-H bond to form a Rh(III) intermediate.[6] Subsequent reductive elimination of the C-Si bond releases the silylated thiophene product and regenerates the active rhodium catalyst.[6]
Applications in Drug Development and Materials Science
The silylation of thiophenes provides a powerful tool for lead optimization in drug discovery. The introduction of a methylsilyl group can enhance metabolic stability by blocking sites of oxidation, improve cell membrane permeability, and fine-tune the electronic properties of a molecule to optimize its interaction with biological targets.
In materials science, silylated thiophenes are key building blocks for the synthesis of organic semiconductors. The silyl groups can improve the solubility and processability of poly- and oligothiophenes, facilitating their use in printable and flexible electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Conclusion
The functionalization of thiophenes using methylsilane reagents via rhodium- and iridium-catalyzed C-H activation represents a highly efficient and versatile synthetic strategy. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis of novel silylated thiophene derivatives for a wide range of applications. The mechanistic insights and visualizations offer a deeper understanding of the catalytic processes, aiding in the optimization of reaction conditions and the design of new catalysts.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. mdpi.com [mdpi.com]
- 3. Efficient Iridium-catalyzed C-H Functionalization/Silylation of Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A direct method to access various functional arylalkoxysilanes by Rh-catalysed intermolecular C–H silylation of alkoxysilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of the rhodium-catalyzed silylation of arene C-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Thienyl)-methylsilane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of (2-Thienyl)-methylsilane. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: The two main strategies for the synthesis of this compound involve the formation of a nucleophilic thienyl species followed by quenching with a methylchlorosilane electrophile. The two common nucleophiles are:
-
2-Thienylmagnesium bromide (Grignard Reagent): Prepared by reacting 2-bromothiophene with magnesium metal.
-
2-Thienyllithium (Organolithium Reagent): Typically formed by the deprotonation of thiophene with a strong base like n-butyllithium (n-BuLi) or by lithium-halogen exchange from 2-bromothiophene.
Q2: Which synthetic route is preferable, Grignard or lithiation?
A2: The choice of route depends on precursor availability, desired scale, and sensitivity to reaction conditions.
-
Grignard Route: Generally less sensitive to steric hindrance and functional groups on the electrophile. The Grignard reagent is commercially available or can be prepared in situ.
-
Lithiation Route: Often proceeds faster and at lower temperatures. Direct deprotonation of thiophene is atom-economical. However, organolithium reagents are highly pyrophoric and require stringent anhydrous and anaerobic techniques.
Q3: What are the most critical parameters for a successful synthesis?
A3: Regardless of the chosen route, the following parameters are crucial:
-
Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried), and all solvents and reagents must be anhydrous. Water will quench the organometallic intermediates.
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and quenching of the reactive intermediates.
-
Temperature Control: Low temperatures are often required, especially for the lithiation route and the subsequent silylation step, to minimize side reactions.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved by fractional distillation under reduced pressure. The purity of the fractions can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and the structure confirmed by NMR spectroscopy.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete formation of the Grignard or organolithium reagent. 2. Quenching of the organometallic intermediate by moisture or acidic protons. 3. Inactive silylating agent. | 1. For Grignard: Activate magnesium turnings (e.g., with iodine or 1,2-dibromoethane). For lithiation: Use freshly titrated n-BuLi. 2. Ensure all glassware is flame-dried and solvents are anhydrous. Use an inert atmosphere. 3. Use a fresh bottle of the methylchlorosilane or distill it before use. |
| Formation of Bis(2-thienyl)dimethylsilane | Reaction of the initially formed this compound with another equivalent of the thienyl organometallic reagent. This is more likely if a di- or trichloromethylsilane is used. | Use a monochloromethylsilane as the electrophile. Add the organometallic reagent slowly to an excess of the silylating agent at low temperature (reverse addition). |
| Presence of Thiophene in the Final Product | Incomplete reaction or quenching of the organometallic intermediate before addition of the electrophile. | Ensure the formation of the organometallic is complete. Add the electrophile promptly after the formation of the thienyl nucleophile. |
| Formation of Dehalogenated Byproducts (e.g., Thiophene from Bromothiophene) | Protonation of the organometallic intermediate by trace amounts of water or other proton sources in the reaction mixture. | Rigorously dry all solvents and reagents. Ensure the inert atmosphere is maintained throughout the reaction. |
| Polymerization or Tar Formation | Side reactions occurring at elevated temperatures, especially with organolithium reagents. | Maintain low temperatures throughout the reaction and workup. Quench the reaction at low temperature before warming to room temperature. |
Experimental Protocols
Protocol 1: Synthesis via Grignard Reagent
This protocol is adapted from procedures for the synthesis of arylsilanes.[1][2][3][4]
1. Preparation of 2-Thienylmagnesium Bromide:
-
Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 2-bromothiophene in anhydrous tetrahydrofuran (THF) dropwise to the magnesium suspension.
-
The reaction is initiated by gentle heating, and the addition rate is controlled to maintain a gentle reflux.
-
After the addition is complete, continue stirring at reflux until the magnesium is consumed.
2. Silylation:
-
Cool the freshly prepared Grignard reagent to -30 °C.
-
In a separate flask, prepare a solution of dichloromethylsilane (or a similar methylchlorosilane) in anhydrous THF.
-
Slowly add the Grignard reagent to the chlorosilane solution while maintaining the temperature at -30 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
3. Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum.
Protocol 2: Synthesis via Lithiation
This protocol is adapted from procedures for the lithiation of thiophene and subsequent quenching with electrophiles.[5][6][7]
1. Lithiation of Thiophene:
-
To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous diethyl ether and freshly distilled thiophene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise while maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
2. Silylation:
-
Slowly add a solution of dichloromethylsilane in anhydrous diethyl ether to the 2-thienyllithium solution at -78 °C.
-
Stir the reaction at this temperature for an additional 2 hours.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
3. Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of water.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by vacuum distillation.
Data Presentation
Table 1: Comparison of Reaction Conditions for Arylsilane Synthesis
| Synthetic Route | Aryl Precursor | Silylating Agent | Solvent | Temperature | Typical Yield (%) | Reference |
| Grignard | 3-Bromothiophene | Tetraethyl orthosilicate | THF | -30 °C | Good | [1][2] |
| Lithiation | Thiophene | Trimethylsilyl chloride | Ether | -70 °C to RT | 41 | [5] |
| Grignard | Aryl Bromide | Tetraethyl orthosilicate | THF | -30 °C | Varies | [4] |
| Lithiation | Aryl Bromide | Tetraethyl orthosilicate | Ether | -78 °C | Varies | [2] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Visualizations
References
- 1. Improved synthesis of aryltrialkoxysilanes via treatment of aryl Grignard or lithium reagents with tetraalkyl orthosilicates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [PDF] Improved synthesis of aryltrialkoxysilanes via treatment of aryl Grignard or lithium reagents with tetraalkyl orthosilicates. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of (2-Thienyl)-methylsilane
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols to improve the yield and purity of (2-Thienyl)-methylsilane.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and effective method is the metalation of thiophene followed by quenching with a suitable methylsilane electrophile. This is typically achieved through two main pathways:
-
Lithiation: Direct deprotonation of thiophene at the 2-position using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by reaction with a chloromethylsilane. The choice of solvent is crucial, with ethers like diethyl ether or tetrahydrofuran (THF) being preferred.[1]
-
Grignard Reaction: Formation of a 2-thienyl Grignard reagent (2-thienylmagnesium bromide) from 2-bromothiophene, which is then reacted with a chloromethylsilane.[1][2]
Q2: What is a realistic yield for the synthesis of this compound?
A2: Yields are highly dependent on the specific protocol, purity of reagents, and strict control of reaction conditions. Generally, yields for the lithiation route can range from moderate to high (60-90%), provided that anhydrous conditions and an inert atmosphere are meticulously maintained. Grignard-based routes may sometimes result in slightly lower yields but can be a viable alternative.[1]
Q3: How can I confirm the identity and purity of the final product?
A3: The identity and purity of this compound should be confirmed using a combination of analytical techniques.
-
NMR Spectroscopy (¹H, ¹³C, ²⁹Si): This is the most definitive method for structural elucidation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and identifying volatile impurities or side products.
-
Infrared (IR) Spectroscopy: To confirm the presence of characteristic functional group vibrations.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem: Low or No Product Yield
Low yield is the most common issue, often stemming from compromised reagents or reaction conditions.
-
Possible Cause 1: Inactive Organolithium or Grignard Reagent.
-
Solution: Organolithium reagents like n-BuLi degrade over time. It is critical to titrate the n-BuLi solution before use to determine its exact molarity. If using a Grignard reagent, ensure the magnesium turnings are fresh and activated, and that the 2-bromothiophene is pure.[3]
-
-
Possible Cause 2: Presence of Moisture or Oxygen.
-
Solution: Both organolithium and Grignard reagents are extremely sensitive to moisture and oxygen. All glassware must be oven- or flame-dried immediately before use. Solvents must be rigorously dried using an appropriate drying agent (e.g., sodium/benzophenone for THF) and degassed. The entire reaction must be conducted under a positive pressure of an inert atmosphere, such as dry nitrogen or argon.[4]
-
-
Possible Cause 3: Incorrect Reaction Temperature.
-
Solution: The initial lithiation or Grignard formation step is highly exothermic and often requires sub-zero temperatures (e.g., -78 °C to 0 °C) to prevent side reactions and reagent degradation.[1] Maintain the recommended temperature throughout the addition of reagents and the reaction period.
-
Problem: Formation of Significant Side Products
-
Possible Cause 1: Di-silylation or Polysilylation.
-
Solution: This occurs if the stoichiometry is incorrect or if the reaction temperature is too high, leading to further deprotonation and silylation. Ensure precise control over the stoichiometry (typically 1.0-1.1 equivalents of the metalating agent) and add the chloromethylsilane electrophile slowly while maintaining a low temperature.
-
-
Possible Cause 2: Unreacted Starting Material.
-
Solution: This may indicate incomplete metalation. Ensure the organolithium reagent is active and added in the correct stoichiometric amount. Allow sufficient time for the metalation reaction to complete before adding the electrophile.
-
-
Possible Cause 3: Homocoupling (e.g., Bithiophene).
-
Solution: Homocoupling can be an issue, particularly in Grignard reactions. Using THF as a solvent and ensuring a clean reaction setup can minimize this. In some cases, the presence of specific catalysts can influence side reactions.
-
Data Presentation
The yield of this compound is highly sensitive to several experimental parameters. The table below summarizes the expected impact of these variables on reaction outcome based on established principles of organometallic chemistry.
| Parameter | Condition A (Suboptimal) | Condition B (Optimal) | Expected Outcome |
| Atmosphere | Ambient Air | Inert (Nitrogen/Argon) | Yield dramatically increases under inert conditions by preventing reagent quenching. |
| Solvent Purity | Undried THF | Anhydrous THF (<30 ppm H₂O) | Anhydrous solvent is critical for preventing the destruction of the organometallic intermediate, leading to significantly higher yields.[4] |
| Base Titration | Assumed Molarity (e.g., 1.6 M) | Titrated Molarity (e.g., 1.45 M) | Accurate titration prevents under- or over-addition of the base, improving yield and reducing side products. |
| Temperature | 25 °C (Room Temp) | -78 °C to 0 °C | Low temperature minimizes side reactions like polymerization and improves the stability of the 2-lithiothiophene intermediate.[1] |
Experimental Protocols
Protocol 1: Synthesis via Lithiation of Thiophene
This protocol describes a representative method for the synthesis of this compound. Caution: n-Butyllithium is pyrophoric and all operations must be performed under a strict inert atmosphere by trained personnel.
-
Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of inert gas.
-
Reagent Preparation: In the flask, dissolve thiophene (1.0 eq.) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq., solution in hexanes) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Anion Formation: Stir the resulting mixture at -78 °C for 1 hour. The formation of the 2-lithiothiophene intermediate may be observed as a slight color change or precipitation.
-
Silylation: Slowly add chlorodimethylsilane or a similar methylsilane electrophile (1.1 eq.) dropwise to the solution, again maintaining the temperature at -78 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Cool the flask in an ice bath and cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
References
- 1. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 2. CN102321110A - Synthesis method of alkynylsilane derivatives - Google Patents [patents.google.com]
- 3. Method for synthesizing 2-thiophene ethylamine - Eureka | Patsnap [eureka.patsnap.com]
- 4. Synthesis of Thiophene-Fused Siloles through Rhodium-Catalyzed Trans-Bis-Silylation [mdpi.com]
Technical Support Center: Cross-Coupling Reactions with (2-Thienyl)silanes
This guide is designed for researchers, scientists, and professionals in drug development who are utilizing (2-thienyl)silanes in cross-coupling reactions. It provides troubleshooting advice for common side reactions and answers to frequently asked questions to help optimize your synthetic protocols.
Troubleshooting Guide: Side Reactions
Cross-coupling reactions involving (2-thienyl)silanes, particularly Hiyama-type couplings, are powerful C-C bond-forming methods. However, their efficiency can be hampered by side reactions. This section addresses the most common issues and provides systematic solutions.
Problem 1: Low or No Yield of the Desired Cross-Coupled Product
Possible Causes & Solutions
-
Inefficient Silane Activation: The C-Si bond of (2-thienyl)silanes requires activation to facilitate transmetalation to the palladium catalyst. If activation is incomplete, the catalytic cycle will stall.
-
Solution 1 (Fluoride Activation): Ensure your fluoride source (e.g., TBAF, CsF) is anhydrous if required by the protocol, as water content can affect activity. Use a stoichiometric amount (typically 1.2-2.0 equivalents) of the activator.
-
Solution 2 (Fluoride-Free Activation): For base-sensitive substrates, switch to a fluoride-free protocol using a base like NaOH or NaOt-Bu to generate a more reactive silanolate in situ.[1][2]
-
-
Catalyst Inactivity: The palladium catalyst may not be in the active Pd(0) state or may be deactivated.
-
Solution: Use a reliable Pd(0) source like Pd(PPh₃)₄ or ensure that your Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) is efficiently reduced to Pd(0) in the reaction mixture. The choice of phosphine ligands is crucial; bulky, electron-rich ligands can stabilize the Pd(0) species and promote oxidative addition.[3]
-
-
Suboptimal Reaction Temperature: The reaction may require higher temperatures for efficient oxidative addition or reductive elimination.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction for product formation and potential decomposition of starting materials or product.
-
Problem 2: Significant Homocoupling of the Aryl Halide Partner
The formation of a biaryl product derived from the coupling of two aryl halide molecules is a common side reaction.[4][5][6][7][8]
Possible Causes & Solutions
-
Slow Transmetalation: If the transmetalation of the thienyl group from silicon to palladium is slow, the Ar-Pd(II)-X intermediate has a higher chance of reacting with another molecule of itself, leading to homocoupling.
-
Solution 1 (Optimize Activator): Ensure the silane is being activated effectively. In some cases, switching the fluoride source or using a fluoride-free method can accelerate transmetalation.
-
Solution 2 (Ligand Choice): Employ bulky, electron-rich phosphine ligands. These ligands accelerate the rate of reductive elimination, which is the final step in the desired cross-coupling pathway, thus outcompeting the homocoupling side reaction.[3]
-
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the homocoupling of organometallic intermediates.
-
Solution: Thoroughly degas all solvents and reagents by sparging with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.[5]
-
Problem 3: Protodesilylation of the (2-Thienyl)silane
Protodesilylation is the cleavage of the C-Si bond by a proton source, resulting in the formation of thiophene and reducing the amount of silane available for cross-coupling.
Possible Causes & Solutions
-
Acidic Protons in the Reaction Mixture: Water, alcohols, or acidic functional groups on the substrates can act as proton sources, especially under basic conditions or at elevated temperatures.
-
Solution 1 (Anhydrous Conditions): Use anhydrous solvents and reagents. Dry solvents using standard laboratory procedures and ensure all glassware is oven-dried.
-
Solution 2 (Use of a Non-Protic Base/Activator): If using a fluoride activator, ensure it is anhydrous. In fluoride-free methods, a strong, non-protic base may be preferable.
-
Solution 3 (Hiyama-Denmark Coupling): Employing pre-formed alkali-metal silanolates (Hiyama-Denmark conditions) can sometimes mitigate protodesilylation by using a well-defined, highly reactive nucleophile under milder, fluoride-free conditions.[1][2]
-
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step decision-making process for troubleshooting common issues in the cross-coupling of (2-thienyl)silanes.
Caption: Troubleshooting workflow for (2-thienyl)silane cross-coupling.
Frequently Asked Questions (FAQs)
Q1: Why is my (2-thienyl)silane less reactive than an analogous phenylsilane?
A: The sulfur atom in the thiophene ring can coordinate to the palladium catalyst. This coordination can sometimes act as a catalyst inhibitor, slowing down the catalytic cycle. Using ligands that bind strongly to palladium, such as bulky electron-rich phosphines, can help prevent this undesirable coordination and improve reaction rates.[9]
Q2: Can I use (2-thienyl)trichlorosilanes directly?
A: While organotrichlorosilanes are precursors to other organosilanes, they are generally not used directly in Hiyama couplings due to their high reactivity and sensitivity to moisture. It is more common to use more stable derivatives like (2-thienyl)trimethoxysilanes or (2-thienyl)trifluorosilanes.
Q3: What is the main advantage of using a fluoride-free protocol?
A: The primary advantage is compatibility with substrates bearing fluoride-sensitive functional groups, such as silyl ethers (e.g., TBS, TIPS), which are common protecting groups in complex molecule synthesis. Fluoride ions will cleave these groups, leading to undesired side products.[1]
Q4: My reaction works, but the yield is moderate (e.g., 50-60%). How can I improve it?
A: Moderate yields often indicate that while the main reaction is proceeding, one or more side reactions are competing. Re-evaluate the key parameters:
-
Ligand: The ligand may not be optimal. Screen a small number of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) to see if one improves the rate of reductive elimination.[3][9]
-
Solvent: The polarity of the solvent can influence the rates of the different steps in the catalytic cycle. A screen of common solvents like THF, dioxane, or toluene may reveal a more optimal medium.
-
Base/Activator Concentration: Ensure the concentration of your activator is sufficient, but not excessive, as high concentrations of base can promote protodesilylation or other side reactions.
Quantitative Data Summary
While extensive quantitative data on side reactions for (2-thienyl)silanes is not broadly tabulated in the literature, the following table summarizes successful reported couplings, which can serve as a benchmark for optimization.
| Aryl Halide Partner | (2-Thienyl)silane Reagent | Catalyst / Ligand | Activator / Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Substituted Aryl Iodide | 2-Thienyltriethoxysilane | Pd(OAc)₂ / PPh₃ | Bu₄NF | 1,4-Dioxane | 80 | 77 | [10] |
| Substituted Aryl Iodide | 3-Thienyltriethoxysilane | Pd(OAc)₂ / PPh₃ | Bu₄NF | 1,4-Dioxane | 80 | 82 | [10] |
| Aryl Iodides/Bromides | Sodium (2-thienyl)dimethylsilanolate | Pd₂(dba)₃ | Pre-formed salt | THF | RT-65 | Good | [2] |
Experimental Protocols
Protocol 1: General Procedure for Fluoride-Activated Hiyama Coupling of a (2-Thienyl)silane
This protocol is a representative example based on conditions reported for heteroarylsilanes.[10]
-
Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), (2-thienyl)triethoxysilane (1.2 mmol), and a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Reagents: Add anhydrous 1,4-dioxane (5 mL) via syringe. Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Activation: Add the fluoride activator (e.g., TBAF, 1.0 M solution in THF, 1.5 mmol, 1.5 equiv) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Fluoride-Free Hiyama-Denmark Coupling with a Pre-formed (2-Thienyl)silanolate Salt
This protocol is adapted from the work of Denmark and colleagues on heteroaromatic silanolates.[2]
-
Salt Formation (if not pre-formed): In a separate flask under an inert atmosphere, dissolve (2-thienyl)dimethylsilanol (1.0 mmol) in anhydrous THF (5 mL). Add a strong base (e.g., NaH, 1.05 mmol) and stir at room temperature until hydrogen evolution ceases. The sodium silanolate is now formed.
-
Reaction Setup: In the main reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the ligand (if necessary).
-
Addition of Reagents: Add the aryl halide (0.9 mmol) to the catalyst mixture. Then, transfer the freshly prepared solution of sodium (2-thienyl)dimethylsilanolate to the reaction vessel via cannula.
-
Reaction: Stir the mixture at the desired temperature (e.g., 65 °C) and monitor for completion.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Reaction Pathway Diagram
The following diagram illustrates the key steps and potential side reactions in a palladium-catalyzed Hiyama cross-coupling.
Caption: Catalytic cycle and common side reactions in Hiyama coupling.
References
- 1. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (2-Thienyl)-methylsilane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (2-Thienyl)-methylsilane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities depend on the synthetic route but often include unreacted starting materials such as 2-bromothiophene or 2-lithiothiophene, Grignard reagents, and coupling byproducts. Solvents used in the reaction or workup can also be present.
Q2: Which purification techniques are most suitable for this compound?
A2: The primary methods for purifying this compound are fractional vacuum distillation and flash column chromatography. The choice between them depends on the nature of the impurities and the desired final purity.
Q3: How can I assess the purity of my this compound sample?
A3: Purity is typically assessed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify volatile impurities and by Nuclear Magnetic Resonance (NMR) spectroscopy to detect proton and carbon environments, which can reveal the presence of impurities.[1][2][3][4]
Q4: Is this compound sensitive to air or moisture?
A4: While not pyrophoric, organosilanes can be sensitive to moisture and air, which can lead to hydrolysis of the silicon-carbon bond over time. It is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents and glassware.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low purity after distillation | Boiling points of impurities are too close to the product. | - Increase the efficiency of the fractional distillation column (e.g., use a longer column or one with a more efficient packing material).- Consider using flash column chromatography for a different separation mechanism. |
| Product decomposition during distillation | The compound is thermally unstable at its boiling point. | - Perform the distillation under a higher vacuum to lower the boiling point.- If decomposition persists, flash column chromatography is a milder alternative. |
| Streaking or poor separation in flash chromatography | The chosen solvent system is not optimal. | - Perform a thorough thin-layer chromatography (TLC) analysis to find a solvent system that provides good separation (Rf value of the product around 0.3-0.4).- Consider using a gradient elution to improve separation.[6][7] |
| Product appears to be hydrolyzing on the silica gel column | Silica gel is acidic and can catalyze the hydrolysis of the silane. | - Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine.- Alternatively, use a less acidic stationary phase such as alumina. |
| Inconsistent results between batches | Variability in the crude material or purification procedure. | - Ensure consistent quality of starting materials and reagents.- Standardize the purification protocol, including solvent grades, column packing, and elution speed. |
Data Presentation
The following table summarizes the expected purity levels for this compound after applying different purification techniques. These are typical values and may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Technique | Expected Purity | Key Considerations |
| Fractional Vacuum Distillation | 95-99% | Effective for separating compounds with different boiling points. Requires thermal stability of the product. |
| Flash Column Chromatography | >98% | Highly versatile and can separate compounds with similar boiling points based on polarity. Potential for hydrolysis on acidic stationary phases. |
| Preparative Gas Chromatography | >99.5% | Can achieve very high purity but is generally used for small-scale purifications. |
Experimental Protocols
Fractional Vacuum Distillation
Objective: To purify this compound by separating it from impurities with different boiling points.
Methodology:
-
Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column or a packed column (e.g., with Raschig rings) for efficient separation. Use dry glassware and ensure all connections are well-sealed. Connect the apparatus to a vacuum pump with a cold trap in between.
-
Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Distillation:
-
Begin stirring and slowly evacuate the system to the desired pressure.
-
Gently heat the distillation flask using a heating mantle.
-
Collect a forerun fraction containing any low-boiling impurities.
-
Carefully collect the main fraction at the expected boiling point of this compound under the applied vacuum.
-
Monitor the temperature at the still head; a stable temperature indicates the collection of a pure fraction.
-
Stop the distillation before the flask runs dry to prevent the concentration of potentially unstable residues.
-
-
Product Handling: Collect the purified product in a pre-weighed, dry, and inert-atmosphere-flushed flask.
Flash Column Chromatography
Objective: To purify this compound based on its polarity.
Methodology:
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A non-polar mobile phase, such as a mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane, is a good starting point. Aim for an Rf value of ~0.3 for the product.
-
Column Packing:
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent.
-
Carefully load the sample onto the top of the silica gel column.[8]
-
-
Elution:
-
Add the eluent to the column and apply positive pressure (using compressed air or a pump) to achieve a steady flow rate.[7]
-
Collect fractions and monitor the elution of the product by TLC.
-
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Dry the final product under high vacuum.
Visualization
Caption: Decision workflow for selecting a purification technique.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemistryjournal.net [chemistryjournal.net]
- 4. 2-Thienyl disulfide(6911-51-9) 1H NMR spectrum [chemicalbook.com]
- 5. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. chromtech.com [chromtech.com]
- 8. Chromatography [chem.rochester.edu]
- 9. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Optimizing Reaction Conditions for (2-Thienyl)-methylsilane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (2-Thienyl)-methylsilane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Low or No Product Yield
Question: I am attempting to synthesize this compound via a Grignard reaction between 2-thienylmagnesium halide and a methylchlorosilane, but I am observing very low to no product yield. What are the potential causes and solutions?
Answer:
Low or no yield in a Grignar-based synthesis of this compound can stem from several factors. Here is a systematic troubleshooting guide:
-
Moisture Contamination: Grignard reagents are extremely sensitive to moisture. Any trace of water in your glassware, solvents, or starting materials will quench the Grignard reagent, preventing it from reacting with the electrophile.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen). Solvents, particularly tetrahydrofuran (THF) or diethyl ether, must be anhydrous. Use freshly distilled solvents or solvents from a solvent purification system.
-
-
Poor Grignard Reagent Formation: The formation of 2-thienylmagnesium halide itself might be inefficient.
-
Solution:
-
Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction. Activate the magnesium by stirring it vigorously under an inert atmosphere or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.
-
Solvent Choice: THF is generally a better solvent than diethyl ether for Grignard reagent formation as it can better solvate and stabilize the organomagnesium species.[1]
-
Reaction Initiation: A small amount of the 2-halothiophene can be added initially and the reaction gently heated to initiate. Once the reaction starts (indicated by a color change or gentle refluxing), the remaining halide should be added dropwise to maintain a controlled reaction.
-
-
-
Inefficient Reaction with the Silane: The reaction between the formed Grignard reagent and the methylchlorosilane may be the issue.
-
Solution:
-
Order of Addition: Typically, the methylchlorosilane is added to the prepared Grignard reagent solution.
-
Temperature Control: The reaction is often exothermic. Maintain a controlled temperature, usually by cooling the reaction mixture in an ice bath during the addition of the chlorosilane.
-
Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of the Grignard reagent may be used to ensure complete consumption of the chlorosilane.
-
-
-
Side Reactions:
-
Wurtz Coupling: The Grignard reagent can react with the starting 2-halothiophene to form a biphenyl-type byproduct. This is more likely if the halide is added too quickly or if there are localized high concentrations.
-
Reaction with Solvent: In some cases, particularly with bromosilanes and iodosilanes in THF, the solvent can undergo ring-opening, especially in the presence of activated magnesium.[1]
-
-
Improper Work-up: The product may be lost during the quenching and extraction steps.
-
Solution: Quench the reaction by slowly adding it to a cold saturated aqueous solution of ammonium chloride.[2] This will protonate any unreacted Grignard reagent and hydrolyze magnesium alkoxides without being overly acidic, which could potentially cleave the C-Si bond. Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Formation of Multiple Products or Impurities
Question: My reaction to synthesize this compound is producing multiple spots on TLC, and the NMR of the crude product shows several unexpected peaks. What are the likely side products and how can I minimize them?
Answer:
The formation of multiple products is a common issue. Here are the likely culprits and how to address them:
-
Disubstitution or Polysubstitution: If you are using a di- or trichloromethylsilane, you may get a mixture of products where one, two, or all three chlorine atoms are substituted by the 2-thienyl group.
-
Solution:
-
Stoichiometry Control: Carefully control the stoichiometry of the Grignard reagent to the chlorosilane. Using a controlled amount or a slight excess of the chlorosilane can favor monosubstitution.
-
Slow Addition: Add the Grignard reagent slowly to a cooled solution of the chlorosilane to avoid localized high concentrations of the nucleophile.
-
-
-
Unreacted Starting Materials: Residual 2-halothiophene or chlorosilane.
-
Solution: Monitor the reaction by TLC or GC to ensure completion. If starting material remains, consider extending the reaction time or slightly increasing the temperature.
-
-
Hydrolysis Products: Chlorosilanes are highly susceptible to hydrolysis, which can lead to the formation of siloxanes (Si-O-Si linkages).
-
Solution: As mentioned previously, ensure strictly anhydrous conditions throughout the reaction and work-up.[1]
-
-
Solvent-Derived Impurities: Impurities in the reaction solvent can react with the Grignard reagent.
-
Solution: Use high-purity, anhydrous solvents.
-
-
Identification of Impurities:
Table 1: Troubleshooting Common Side Products
| Side Product/Impurity | Likely Cause | Suggested Solution |
| Bis(2-thienyl)dimethylsilane | Reaction of a second equivalent of Grignard reagent with (2-Thienyl)methyldichlorosilane. | Use a controlled stoichiometry with an excess of the dichlorosilane. Add the Grignard reagent slowly to the silane. |
| Thiophene | Protonation of the Grignard reagent by trace water. | Ensure strictly anhydrous conditions. |
| 2,2'-Bithiophene | Wurtz coupling of the Grignard reagent with unreacted 2-halothiophene. | Slow, controlled addition of the halide during Grignard formation. |
| Siloxanes | Hydrolysis of chlorosilanes or the product. | Maintain anhydrous conditions; careful work-up. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for preparing this compound on a laboratory scale?
A1: The most common and generally reliable method is the Grignard reaction. This involves the formation of a 2-thienylmagnesium halide (from 2-bromothiophene or 2-chlorothiophene and magnesium metal) followed by its reaction with a suitable methylchlorosilane (e.g., chlorodimethylsilane, dichloromethylsilane).[8] An alternative approach is the direct C-H silylation of thiophene, which often requires a catalyst such as an yttrium or rhodium complex.[9]
Q2: Which solvent is better for the Grignard synthesis of this compound: diethyl ether or THF?
A2: Tetrahydrofuran (THF) is often preferred over diethyl ether for several reasons. THF has a higher boiling point, allowing for reactions to be conducted at a higher temperature if necessary.[1] It is also a better solvent for solvating and stabilizing the Grignard reagent, which can lead to higher yields and faster reaction rates.[1] However, care must be taken as THF can undergo ring-opening with certain bromosilanes and iodosilanes under specific conditions.[1]
Q3: How can I purify the final this compound product?
A3: Fractional distillation under reduced pressure is the most common method for purifying volatile liquid silanes like this compound. The boiling point will depend on the specific methylsilane used. It is important to ensure the distillation apparatus is dry to prevent hydrolysis of the product. For less volatile or solid derivatives, column chromatography on silica gel can be employed, though care must be taken as the acidic nature of silica gel can sometimes lead to decomposition of acid-sensitive compounds.
Q4: My C-H silylation reaction of thiophene is giving a mixture of isomers. How can I improve the regioselectivity?
A4: The regioselectivity of C-H silylation of thiophene is highly dependent on the catalyst and the steric and electronic properties of the hydrosilane and any substituents on the thiophene ring.[9]
-
Catalyst Choice: Different metal catalysts (e.g., rhodium, iridium, yttrium) with various ligands can exhibit different selectivities. A rhodium complex with a bulky BINAP-type ligand, for example, has been shown to promote selective silylation.[9]
-
Steric Hindrance: The steric bulk of the hydrosilane can play a major role in determining which C-H bond is silylated.[9] Larger silyl groups will tend to react at the less sterically hindered positions of the thiophene ring.
Q5: What are the key safety precautions when working with reagents for this synthesis?
A5:
-
Grignard Reagents: Are highly flammable and react violently with water. All reactions should be conducted under an inert atmosphere and away from sources of ignition.
-
Chlorosilanes: Are corrosive, moisture-sensitive, and release HCl upon hydrolysis. They should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Solvents: Diethyl ether and THF are highly flammable. Ensure they are used in a well-ventilated area and away from open flames or sparks.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction (Illustrative)
This protocol is an illustrative example for the synthesis of a chloromethyl(dimethyl)(2-thienylmethyl)silane, which can be adapted for other methylsilanes.[8]
Materials:
-
Magnesium turnings
-
2-Thienylmethyl chloride
-
Chloro(chloromethyl)dimethylsilane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under a positive pressure of argon or nitrogen.
-
Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small amount of a solution of 2-thienylmethyl chloride in anhydrous THF via the dropping funnel to initiate the reaction. Once the reaction begins, add the remaining 2-thienylmethyl chloride solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
Reaction with Chlorosilane: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of chloro(chloromethyl)dimethylsilane in anhydrous THF dropwise via the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC. Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride with vigorous stirring.
-
Extraction and Purification: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure. Purify the crude product by fractional distillation under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via the Grignard reaction.
Caption: Troubleshooting logic for addressing low product yield in the synthesis of this compound.
References
- 1. gelest.com [gelest.com]
- 2. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. epfl.ch [epfl.ch]
- 5. sites.wp.odu.edu [sites.wp.odu.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. researchgate.net [researchgate.net]
Catalyst Deactivation Technical Support Center: Sulfur-Containing Compounds
Welcome to the technical support center for catalyst deactivation in reactions involving sulfur-containing compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand common issues related to catalyst poisoning and deactivation by sulfur.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation by sulfur compounds?
A1: Catalyst deactivation by sulfur-containing compounds primarily occurs through three main mechanisms:
-
Poisoning: This is the most common mechanism and involves the strong chemisorption of sulfur compounds onto the active sites of the catalyst.[1] This blocks the sites and prevents reactant molecules from adsorbing and reacting. Even very low concentrations of sulfur compounds in the feedstock can lead to significant poisoning.
-
Sulfidation: At higher concentrations of hydrogen sulfide (H₂S), the sulfur can react with the metal catalyst to form metal sulfides. This chemical transformation alters the nature of the active sites and can lead to a significant loss of catalytic activity.
-
Coke Formation: The presence of sulfur on the catalyst surface can sometimes promote the formation of carbonaceous deposits, known as coke. This coke can physically block pores and active sites, further contributing to deactivation.
Q2: Which types of catalysts are most susceptible to deactivation by sulfur?
A2: A wide range of catalysts are susceptible to sulfur poisoning. Nickel-based catalysts are particularly vulnerable and have been extensively studied in this context. Noble metal catalysts, including palladium (Pd), platinum (Pt), and rhodium (Rh), are also prone to deactivation by sulfur compounds, which is a significant concern in many industrial and pharmaceutical applications.
Q3: What are some common sulfur-containing compounds that cause catalyst deactivation?
A3: Several sulfur-containing compounds are known to be potent catalyst poisons. These include:
-
Hydrogen Sulfide (H₂S): A common impurity in many feedstocks.
-
Thiophene and its derivatives: Often found in fossil fuels and can be challenging to remove.
-
Mercaptans (Thiols): A class of organic sulfur compounds with the functional group -SH.[1]
-
Dimethyl Sulfoxide (DMSO): A common solvent in organic synthesis that can decompose to form sulfur-containing poisons.[2]
Q4: Is catalyst deactivation by sulfur reversible?
A4: The reversibility of sulfur poisoning depends on the specific conditions and the nature of the interaction between the sulfur compound and the catalyst.[1]
-
Reversible Poisoning: In some cases, particularly at higher temperatures, the sulfur species may be weakly adsorbed and can be removed by treating the catalyst in a sulfur-free environment or with specific regeneration procedures.
-
Irreversible Poisoning: Strong chemisorption or the formation of stable metal sulfides often leads to irreversible or difficult-to-reverse deactivation.[1]
Troubleshooting Guides
Issue 1: Rapid Loss of Activity in a Nickel-Catalyzed Reaction
Symptoms:
-
A sudden and significant drop in product yield.
-
The reaction fails to go to completion.
-
Discoloration of the catalyst (e.g., turning black).
Possible Cause: Your nickel catalyst is likely being poisoned by sulfur impurities in your reactants or solvent. Nickel catalysts are highly susceptible to sulfur poisoning, even at parts-per-million (ppm) levels.
Troubleshooting Steps:
-
Analyze Feedstock: The first step is to confirm the presence of sulfur. Use analytical techniques such as gas chromatography with a sulfur-selective detector (GC-SCD) or inductively coupled plasma mass spectrometry (ICP-MS) to test your starting materials and solvents for sulfur-containing impurities.
-
Purify Feedstock: If sulfur is detected, implement a purification step. For gaseous feedstocks, a guard bed containing a sulfur adsorbent like zinc oxide (ZnO) can be highly effective at removing H₂S. For liquid feeds, appropriate purification techniques should be employed.
-
Catalyst Regeneration: For a poisoned catalyst, you can attempt regeneration. High-temperature oxidation is often the most effective method for nickel catalysts.[3] Refer to the detailed experimental protocol below.
-
Catalyst Replacement: If regeneration is unsuccessful or not feasible, the catalyst will need to be replaced. Ensure the new catalyst is handled under inert conditions to prevent premature deactivation.
Issue 2: Gradual Decrease in Selectivity in a Palladium-Catalyzed Hydrogenation
Symptoms:
-
Over time, an increase in the formation of byproducts is observed.
-
The desired product is obtained in lower purity.
-
Reaction time needs to be extended to achieve full conversion.
Possible Cause: Your palladium catalyst may be experiencing partial poisoning from sulfur-containing functional groups in your substrate or from low-level impurities. Thiol (-SH) groups are particularly problematic for palladium catalysts.[4]
Troubleshooting Steps:
-
Identify the Sulfur Source: Carefully examine the structure of your starting materials and any reagents used. Are there any thiol, thioether, or other sulfur-containing functional groups present?
-
Substrate Modification: If your substrate contains a problematic functional group, consider a synthetic route that protects this group before the catalytic step and deprotects it afterward.
-
Optimize Reaction Conditions: Sometimes, the effect of poisoning can be mitigated by adjusting the reaction conditions. Increasing the hydrogen pressure or temperature may help to overcome the deactivating effect of the sulfur species.
-
Alternative Catalysts: If the issue persists, consider screening different palladium catalysts. A different support material or the addition of a promoter could enhance sulfur tolerance.
-
Regeneration: For palladium catalysts, regeneration can often be achieved through oxidative or reductive treatments. Refer to the protocols below for guidance.
Quantitative Data on Catalyst Deactivation and Regeneration
| Catalyst System | Sulfur Compound | Effect on Performance | Regeneration Method | Activity Recovery | Reference |
| 15Ni/SiO₂ | DMSO | HMF conversion decreased from 98% (0.5 wt% DMSO) to 56% (8.5 wt% DMSO) after 6 hours. | Not specified | Not specified | [5] |
| Pd/Al₂O₃ | SO₂ | Light-off temperatures for hydrocarbons shifted 50-100°C higher after poisoning. | Reducing atmosphere (H₂/N₂) at 400-550°C for 3 hours. | Partial recovery, but significant deactivation within 30 minutes without SO₂. | [5] |
| Ni-Ce-Zr | H₂S | At 220°C, CO₂ conversion dropped from ~70% to ~10% with 25-100 ppm H₂S. | H₂ gas at 350°C. | Performance recovered to 76% of the fresh catalyst. | [6] |
| Pd-based catalyst | SO₂ | Activity at 400°C decreased significantly after 1 hour of SO₂ poisoning. | Reducing atmosphere at 400°C for 1 hour. | Almost full recovery of oxidation activity. | [5] |
Detailed Experimental Protocols
Protocol 1: High-Temperature Oxidation Regeneration of a Ni-Based Catalyst
This protocol is adapted from a study on the regeneration of a sulfur-poisoned Ni-based catalyst used in dry reforming of biogas.[3]
-
Poisoning Phase (for experimental study): The catalyst is exposed to a feed gas containing H₂S at the reaction temperature (e.g., 800°C) for a specified duration (e.g., 12 hours) to ensure significant deactivation.
-
Regeneration - Oxidation:
-
Stop the flow of the reaction feed gas.
-
Introduce a flow of air or a mixture of oxygen in an inert gas (e.g., 10 sccm of air) over the catalyst bed.
-
Maintain the temperature at 800°C for 2 hours. This step oxidizes the adsorbed sulfur species and converts the active nickel sites to nickel oxide (NiO).
-
-
Reduction:
-
After the oxidation step, switch the gas flow to a reducing atmosphere, typically hydrogen (e.g., 20 sccm of H₂).
-
Maintain the temperature at 800°C for 2 hours to reduce the NiO back to active metallic nickel (Ni).
-
-
Re-introduction of Reaction Feed:
-
After the reduction is complete, the reaction feed gas can be reintroduced to the reactor to assess the recovered catalytic activity.
-
Protocol 2: Regeneration of a Sulfur-Poisoned Palladium Catalyst
This protocol is based on the regeneration of a Pd/Al₂O₃ catalyst used for methane oxidation.[5]
-
Poisoning Phase (for experimental study): The catalyst is exposed to a gas stream containing SO₂ (e.g., 100 ppm) at a specific temperature (e.g., 400°C) until the catalytic activity reaches a stable, low level.
-
Regeneration - Reductive Treatment:
-
Switch the gas feed to a reducing atmosphere. This is achieved by replacing the oxygen flow with an inert gas like nitrogen, while maintaining the flow of a reducing agent (e.g., methane or hydrogen).
-
Step 1: Regenerate at 400°C for 2 hours.
-
Step 2: Ramp the temperature to 550°C at a rate of 10°C/min and hold for 1 hour.
-
-
Evaluation of Regenerated Catalyst: After the regeneration procedure, the catalyst is cooled to the desired reaction temperature, and the original reaction feed (without the sulfur poison) is reintroduced to measure the recovered activity.
Visualizing Deactivation and Regeneration Pathways
References
- 1. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Troubleshooting Sulfur Recovery Unit Converters | Important Considerations — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 4. Controllable oxidation protocol for the synthesis of amorphous NiO-Modified oxidation graphene-coated Ni nanoparticles toward highly efficient and stable alkaline water splitting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dcl-inc.com [dcl-inc.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Preventing Homocoupling of (2-Thienyl)-methylsilane in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of homocoupling during the cross-coupling of (2-Thienyl)-methylsilane and its derivatives. Homocoupling, the undesired self-coupling of the organosilane to form 2,2'-bithiophene, can significantly reduce the yield of the desired cross-coupled product and complicate purification. This guide offers strategies and detailed protocols to minimize this side reaction.
Troubleshooting Guide: Minimizing Homocoupling
This section addresses specific issues users may encounter during their experiments in a question-and-answer format.
Q1: I am observing a significant amount of 2,2'-bithiophene in my reaction mixture. What are the primary causes of this homocoupling?
A1: Homocoupling of this compound in Hiyama-type cross-coupling reactions is primarily influenced by several factors:
-
Excessive Fluoride Activator: High concentrations of fluoride ions (e.g., from TBAF, CsF) can promote the self-coupling of the organosilane.
-
Slow Transmetalation: If the transmetalation of the thienyl group from silicon to the palladium center is slow relative to the oxidative addition of the aryl halide, the activated organosilane may have a longer lifetime in solution, increasing the probability of homocoupling.
-
Catalyst and Ligand Choice: The nature of the palladium catalyst and the phosphine ligand plays a crucial role in the relative rates of the desired cross-coupling and the undesired homocoupling. Some ligands may favor the homocoupling pathway.
-
Reaction Temperature: Higher reaction temperatures can sometimes lead to increased rates of side reactions, including homocoupling.
-
Presence of Oxidants: Trace amounts of oxygen or other oxidants in the reaction mixture can contribute to the homocoupling of organometallic species.
Q2: How can I adjust my reaction conditions to suppress the formation of 2,2'-bithiophene?
A2: To minimize homocoupling, a systematic optimization of reaction parameters is recommended. The following table summarizes key parameters and their suggested modifications to favor the cross-coupling pathway.
| Parameter | Issue | Recommended Action | Expected Outcome |
| Fluoride Activator | High concentration promotes homocoupling. | Reduce the equivalents of TBAF or other fluoride sources. Consider using substoichiometric amounts or a slow-release fluoride source. | Decreased rate of homocoupling. |
| Catalyst System | Suboptimal ligand or palladium source. | Screen different phosphine ligands. Bulky, electron-rich ligands like XPhos or SPhos can be effective. Using well-defined pre-catalysts can also improve selectivity.[1] | Enhanced rate of cross-coupling relative to homocoupling. |
| Solvent | Solvent polarity can influence reaction rates. | Experiment with different solvents. Aprotic polar solvents like THF or dioxane are commonly used. | Improved selectivity for the desired product. |
| Temperature | High temperatures may favor side reactions. | Lower the reaction temperature. Room temperature couplings are possible with highly active catalyst systems.[2] | Reduced formation of byproducts, including the homocoupled dimer. |
| Fluoride-Free Conditions | Fluoride activation is a major contributor to homocoupling. | Employ a fluoride-free protocol, such as the Hiyama-Denmark coupling, which utilizes organosilanols or alkoxysilanes with a base like NaOH or Cs2CO3.[3][4][5] | Significant reduction or elimination of homocoupling. |
Q3: Are there specific ligands that are known to be effective in preventing homocoupling in the cross-coupling of heteroaromatic silanes?
A3: Yes, the choice of ligand is critical. For heteroaromatic systems like this compound, bulky and electron-rich biaryl phosphine ligands have shown great success in promoting the desired cross-coupling while suppressing homocoupling. Ligands such as XPhos, SPhos, and RuPhos are excellent starting points for optimization.[1] N-heterocyclic carbene (NHC) ligands have also been reported to be effective in Hiyama couplings and can offer an alternative to phosphine ligands.[4][5]
Frequently Asked Questions (FAQs)
What is the mechanism of homocoupling in Hiyama reactions?
The precise mechanism of homocoupling can be complex and may involve several pathways. One plausible mechanism involves the transmetalation of two molecules of the organosilane to the palladium center, followed by reductive elimination to form the dimer. This is more likely to occur if the concentration of the activated organosilane is high and the rate of cross-coupling with the organic halide is slow.
Can I use a different activator instead of fluoride salts?
Yes, fluoride-free activation methods are a key strategy to prevent homocoupling.[3][5] These methods typically involve the use of a base, such as NaOH, KOH, or Cs2CO3, often in the presence of water or an alcohol.[4][6] These conditions can generate a reactive pentacoordinate silicate or a silanolate in situ, which can then undergo transmetalation. The Hiyama-Denmark coupling protocol specifically utilizes organosilanols, which can be activated by a base without the need for a fluoride source.[3]
Is it possible to completely eliminate homocoupling?
While complete elimination can be challenging, it is often possible to reduce homocoupling to negligible levels (e.g., <2%) through careful optimization of the reaction conditions.[4] A combination of a suitable ligand, a well-defined palladium pre-catalyst, and fluoride-free activation conditions provides the best chance of achieving high selectivity for the desired cross-coupled product.
Experimental Protocol: Fluoride-Free Hiyama Coupling of (2-Thienyl)trimethoxysilane with an Aryl Bromide
This protocol is a general guideline for a fluoride-free Hiyama coupling, which is designed to minimize homocoupling. It should be adapted and optimized for specific substrates.
Materials:
-
(2-Thienyl)trimethoxysilane
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)2)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium carbonate (Cs2CO3)
-
1,4-Dioxane (anhydrous)
-
Water (deionized)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)2 (2 mol%) and XPhos (4 mol%).
-
Add anhydrous 1,4-dioxane to the Schlenk tube.
-
Stir the mixture at room temperature for 15 minutes to form the active catalyst complex.
-
Add the aryl bromide (1.0 equiv), (2-Thienyl)trimethoxysilane (1.5 equiv), and Cs2CO3 (2.0 equiv).
-
Add a small amount of deionized water (e.g., 10% by volume relative to dioxane).
-
Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting and optimizing the cross-coupling reaction to prevent the homocoupling of this compound.
References
- 1. scispace.com [scispace.com]
- 2. Room-Temperature Hiyama Cross-Couplings of Arylsilanes with Alkyl Bromides and Iodides [organic-chemistry.org]
- 3. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 4. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluoride-free Hiyama coupling by palladium abnormal N-heterocyclic carbene complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Silyl Byproduct Workup Procedures
This guide provides troubleshooting and frequently asked questions regarding the removal of silyl byproducts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common silyl byproducts I might encounter?
A1: The most common silyl byproducts are siloxanes (from the hydrolysis of silyl ethers), unreacted silylating agents, and silyl ethers of quenching agents. The specific byproduct will depend on the silyl group used (e.g., TMS, TES, TIPS, TBDMS) and the reaction conditions.
Q2: How can I easily remove siloxanes from my reaction mixture?
A2: Siloxanes can often be removed by precipitation. After quenching the reaction, dilute the mixture with a solvent in which your product is soluble but the siloxanes are not, such as acetonitrile or methanol. The siloxanes will precipitate and can be removed by filtration.
Q3: My product is co-eluting with silyl byproducts during column chromatography. What can I do?
A3: If your product and silyl byproducts are co-eluting, consider the following strategies:
-
Change the solvent system: A more polar solvent system may help to separate the compounds.
-
Use a different stationary phase: Switching from silica gel to a different stationary phase, such as alumina or a reverse-phase silica, can alter the elution order.
-
Chemically modify the byproduct: Convert the silyl byproduct to a more polar or non-polar species that is easier to separate. For example, treatment with an acid or base can hydrolyze silyl ethers to more polar silanols.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Persistent oily residue after evaporation | Presence of high molecular weight polysiloxanes. | - Perform a precipitation/filtration step using a suitable anti-solvent (e.g., acetonitrile, methanol).- Consider a liquid-liquid extraction with a solvent in which the siloxanes are highly soluble (e.g., hexane). |
| Incomplete removal of silyl protecting groups | - Insufficient amount of deprotection reagent.- Reaction time is too short. | - Increase the equivalents of the deprotection reagent (e.g., TBAF, HF-pyridine).- Extend the reaction time and monitor by TLC or LC-MS. |
| Product degradation during acidic/basic workup | The product is sensitive to the pH conditions used to remove silyl ethers. | - Use a milder deprotection method, such as TBAF buffered with acetic acid.- Employ a non-aqueous workup if possible. |
| Formation of an emulsion during extraction | High concentration of silanols or other silicon-containing species. | - Add a small amount of a brine solution to break the emulsion.- Filter the mixture through a pad of Celite. |
Experimental Protocols
Protocol 1: General Quenching and Extraction Procedure
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a quenching agent (e.g., water, saturated aqueous NH4Cl).
-
Allow the mixture to warm to room temperature and stir for 15-30 minutes.
-
If a precipitate forms, filter the mixture through a pad of Celite.
-
Transfer the filtrate to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
Protocol 2: Removal of Siloxanes by Precipitation
-
After the initial workup, concentrate the crude product.
-
Dissolve the residue in a minimal amount of a solvent in which the desired product is soluble (e.g., dichloromethane, ethyl acetate).
-
Add an anti-solvent in which the siloxanes are insoluble (e.g., acetonitrile, methanol) dropwise until a precipitate is observed.
-
Stir the mixture at room temperature or cool to 0 °C to maximize precipitation.
-
Filter the mixture, washing the solid with a small amount of the anti-solvent.
-
The desired product should be in the filtrate. Concentrate the filtrate to recover the product.
Workflow for Silyl Byproduct Removal
Caption: Decision-making workflow for selecting a silyl byproduct workup procedure.
Validation & Comparative
A Comparative Study of (2-Thienyl)-methylsilane and (2-Thienyl)stannane in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Hiyama and Stille Coupling Reagents for the Synthesis of 2-Arylthiophenes
In the realm of palladium-catalyzed cross-coupling reactions, the formation of carbon-carbon bonds is a cornerstone of modern organic synthesis. Among the myriad of nucleophilic partners available, organosilanes and organostannanes have emerged as powerful reagents for the introduction of aryl and heteroaryl moieties. This guide provides a detailed comparative analysis of (2-Thienyl)-methylsilane and (2-thienyl)stannane, focusing on their performance in Hiyama and Stille couplings, respectively. This objective comparison, supported by experimental data, aims to assist researchers in selecting the optimal reagent and reaction conditions for their synthetic endeavors, particularly in the field of drug development where thiophene-containing scaffolds are prevalent.
At a Glance: Key Performance Metrics
The choice between a Hiyama and a Stille coupling often involves a trade-off between reaction efficiency, reagent toxicity, and operational simplicity. Below is a summary of quantitative data for the coupling of a 2-thienyl nucleophile with a representative aryl halide, 4-bromoanisole.
| Parameter | (2-Thienyl)stannane (Stille Coupling) | (2-Thienyl)silane (Hiyama Coupling) |
| Reagent | Tributyl(2-thienyl)stannane | Trimethyl(2-thienyl)silane (or Triethoxy(2-thienyl)silane) |
| Reaction | Stille Coupling | Hiyama Coupling |
| Typical Yield | ~91%[1] | 77-99% (Varies with conditions and silane)[2] |
| Catalyst System | Pd₂(dba)₃ / P(o-tol)₃ | Pd(NH₃)₂Cl₂ / Cationic bipyridyl ligand or Pd(OAc)₂ / XPhos |
| Activator | None required | Base (e.g., NaOH) or Fluoride source (e.g., TBAF) |
| Reaction Time | 12 hours[1] | 1-24 hours (Varies with conditions)[2] |
| Temperature | 100 °C[1] | Room Temperature to 120 °C[2] |
| Toxicity Profile | High (Organotin compounds are toxic)[3] | Low (Organosilicon compounds are generally less toxic)[4] |
Delving into the Chemistry: Reaction Mechanisms and Workflows
The distinct reactivity of organosilanes and organostannanes stems from their differing mechanisms in the palladium-catalyzed cross-coupling cycle.
Stille Coupling: The catalytic cycle of the Stille reaction is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, involving the transfer of the organic group from tin to palladium, is often the rate-determining step. A key advantage of the Stille coupling is that it does not typically require an activating agent.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Hiyama Coupling: The Hiyama coupling follows a similar catalytic cycle, but a crucial difference lies in the activation of the organosilane. The carbon-silicon bond is generally less reactive than the carbon-tin bond and requires activation by a fluoride source or a base. This activation generates a hypervalent silicon species, which is more nucleophilic and readily undergoes transmetalation.
Caption: Catalytic cycle of the Hiyama cross-coupling reaction.
A typical experimental workflow for these cross-coupling reactions is outlined below.
References
Reactivity of (2-Thienyl)silane Derivatives: A Comparative Guide for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of various (2-thienyl)silane derivatives in widely-used palladium-catalyzed cross-coupling reactions, including Hiyama, Suzuki-Miyaura, and Stille couplings. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of appropriate reagents and reaction conditions for synthetic applications.
Executive Summary
(2-Thienyl)silane derivatives are versatile reagents in organic synthesis, serving as effective nucleophilic partners in the formation of carbon-carbon bonds. Their reactivity is significantly influenced by the substituents on the silicon atom and the reaction conditions employed. This guide summarizes key findings on the performance of different (2-thienyl)silane derivatives in various cross-coupling reactions, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction mechanisms.
Hiyama Coupling
The Hiyama coupling involves the palladium-catalyzed cross-coupling of organosilanes with organic halides. A key feature of this reaction is the requirement for an activator, typically a fluoride source or a base, to generate a hypervalent silicon species that facilitates transmetalation. The nature of the substituents on the silicon atom plays a crucial role in the reactivity of the (2-thienyl)silane derivative. Generally, silanes with alkoxy or hydroxyl groups are more reactive than their alkyl-substituted counterparts.[1]
Comparative Reactivity Data
| (2-Thienyl)silane Derivative | Coupling Partner | Catalyst System | Base/Activator | Solvent | Temp (°C) | Yield (%) | Reference |
| (2-Thienyl)triethoxysilane | 4-Bromoanisole | Pd(OAc)₂ / PCy₃ | TBAF | THF | 70 | 94 | [2] |
| (2-Thienyl)triethoxysilane | 1-Iodo-4-nitrobenzene | PdCl₂(dppf) | TBAF | THF | 60 | 92 | [2] |
| (2-Thienyl)dimethylsilanol | 4-Iodotoluene | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 85 | [3] |
| (2-Thienyl)trimethoxysilane | 2-Bromopyridine | [PdCl(allyl)]₂ / XPhos | CsF | 1,4-Dioxane | 100 | 78 | [4] |
Experimental Protocol: Hiyama Coupling of (2-Thienyl)triethoxysilane with 4-Bromoanisole[2]
A reaction vessel is charged with Pd(OAc)₂ (2 mol%), tricyclohexylphosphine (PCy₃, 4 mol%), and 4-bromoanisole (1.0 mmol). The vessel is evacuated and backfilled with argon. Anhydrous THF (5 mL) is added, followed by (2-thienyl)triethoxysilane (1.2 mmol) and a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 mL, 1.5 mmol). The mixture is stirred at 70°C for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Hiyama Coupling Catalytic Cycle
Caption: Catalytic cycle of the Hiyama cross-coupling reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile C-C bond formation reaction between an organoboron compound and an organic halide, catalyzed by a palladium complex. For the application of (2-thienyl)silane derivatives in this reaction, they are typically converted into the corresponding boronic acids or esters. The reactivity can be influenced by the nature of the boronic acid derivative and the reaction conditions.
Comparative Reactivity Data
| (2-Thienyl)boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| (5-Formylthiophen-2-yl)boronic acid | 4-Bromoanisole | XPhos G4 | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 95 | [5] |
| 2-Thienylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 91 | [6] |
| 2-Thienylboronic acid | 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 88 | [6] |
| (Thiophen-2-yl)boronic acid | 2-Bromopyridine | Pd₂(dba)₃ / P(tBu)₃ | K₃PO₄ | 1,4-Dioxane | 80 | 85 | [7] |
Experimental Protocol: Suzuki-Miyaura Coupling of (5-Formylthiophen-2-yl)boronic acid with 4-Bromoanisole[5]
To a reaction tube is added (5-formylthiophen-2-yl)boronic acid (0.24 mmol), 4-bromoanisole (0.20 mmol), potassium phosphate (0.60 mmol), and XPhos Pd G4 (0.01 mmol). The tube is sealed with a septum, and 1,4-dioxane (1 mL) and water (1 mL) are added. The mixture is stirred at 100°C for 2 hours. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to give the coupled product.
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Stille Coupling
The Stille coupling utilizes organostannanes as coupling partners with organic halides, catalyzed by palladium complexes. (2-Thienyl)stannanes are effective reagents in this reaction. A significant drawback of the Stille reaction is the toxicity of the tin reagents and byproducts.[8] The reactivity in Stille coupling is generally high, and the reaction tolerates a wide variety of functional groups.[9]
Comparative Reactivity Data
| (2-Thienyl)stannane Derivative | Coupling Partner | Catalyst System | Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-(Tributylstannyl)thiophene | Iodobenzene | Pd(PPh₃)₄ | - | Toluene | 110 | 95 | [9] |
| 2-(Tributylstannyl)thiophene | 4-Bromobenzonitrile | Pd₂(dba)₃ / P(o-tol)₃ | - | Toluene | 100 | 88 | [9] |
| 2-(Trimethylstannyl)thiophene | 2-Bromonaphthalene | PdCl₂(PPh₃)₂ | - | DMF | 90 | 92 | [8] |
| 5-Bromo-2-(tributylstannyl)thiophene | 1,4-Diiodobenzene | Pd(PPh₃)₄ | - | Toluene | 110 | 75 | [9] |
Experimental Protocol: Stille Coupling of 2-(Tributylstannyl)thiophene with Iodobenzene[9]
A mixture of iodobenzene (1.0 mmol), 2-(tributylstannyl)thiophene (1.1 mmol), and Pd(PPh₃)₄ (0.03 mmol) in dry toluene (10 mL) is heated at 110°C under an argon atmosphere for 16 hours. The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane) to give 2-phenylthiophene.
Stille Coupling Catalytic Cycle
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Conclusion
The choice of (2-thienyl)silane derivative and cross-coupling methodology depends on the specific synthetic target, functional group tolerance, and desired reaction conditions.
-
Hiyama coupling offers a less toxic alternative to Stille coupling and can be tuned by the choice of silicon substituents and activators. Silanols and alkoxysilanes generally exhibit higher reactivity.[1][3]
-
Suzuki-Miyaura coupling , while requiring the pre-formation of a boronic acid or ester, is a robust and widely applicable method that often proceeds with high yields and excellent functional group compatibility.[5][6]
-
Stille coupling provides high reactivity and is tolerant of a broad range of functional groups, but the toxicity of organotin compounds is a significant consideration.[8][9]
Researchers should carefully consider these factors when designing synthetic routes involving the formation of bonds to the thiophene ring. The provided data and protocols serve as a valuable starting point for methodological development and optimization.
References
- 1. Hiyama Coupling [organic-chemistry.org]
- 2. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Hiyama Cross-Coupling of Enaminones With Triethoxy(aryl)silanes and Dimethylphenylsilanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Silanes vs. Boronic Acids: A Comparative Guide for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds is a cornerstone of molecular construction. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for this purpose, with the Suzuki-Miyaura coupling (employing boronic acids) holding a preeminent position. However, an alternative class of reagents, organosilanes, utilized in the Hiyama-Denmark coupling, presents a compelling set of advantages that warrant consideration in modern synthetic strategies. This guide provides an objective comparison of silanes and boronic acids in the context of cross-coupling reactions, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific needs.
At a Glance: Key Advantages of Silanes
Organosilanes offer several distinct advantages over their boronic acid counterparts, primarily centered on their stability, toxicological profile, and cost-effectiveness.
| Feature | Organosilanes (Hiyama-Denmark Coupling) | Organoboronic Acids (Suzuki-Miyaura Coupling) |
| Toxicity | Generally low toxicity and considered environmentally benign.[1] | While many are of low toxicity, some boronic acids and their byproducts can exhibit higher toxicity. |
| Stability | Highly stable to air and moisture, often allowing for easy handling and storage. Organosilanols, a key intermediate, are also bench-stable. | Boronic acids can be prone to protodeboronation and trimerization to form boroxines, affecting stoichiometry and reactivity.[2] |
| Cost | Silicon is the second most abundant element in the Earth's crust, making organosilane precursors generally inexpensive. | Boron-containing starting materials can be more expensive. |
| Reaction Conditions | Fluoride-free Hiyama-Denmark conditions are mild and tolerate a wide range of functional groups, including silyl protecting groups.[3][4] | Generally mild conditions, but the required base can sometimes be harsh for sensitive substrates. |
| Byproducts | Silicate byproducts are generally non-toxic and easily removed. | Boronate salts and boric acid byproducts are typically water-soluble and easily removed. |
Performance in Cross-Coupling Reactions: A Yield Comparison
While the Suzuki-Miyaura reaction is renowned for its broad applicability and high yields, the Hiyama-Denmark coupling offers comparable, and in some cases superior, performance, particularly with challenging substrates. The following table presents a comparative summary of reported yields for the coupling of various aryl halides with either an organosilane or a boronic acid derivative. It is important to note that reaction conditions are optimized for each specific transformation and may not be directly interchangeable.
| Aryl Halide | Coupling Partner | Product | Reaction | Yield (%) | Reference |
| 4-Bromoanisole | Phenyltrimethoxysilane | 4-Methoxybiphenyl | Hiyama | 95 | [1] |
| 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | Suzuki-Miyaura | 98 | [5] |
| 1-Bromo-4-nitrobenzene | Phenyltriethoxysilane | 4-Nitrobiphenyl | Hiyama | 90 | [1] |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | 4-Nitrobiphenyl | Suzuki-Miyaura | 95 | [5] |
| 2-Bromopyridine | (4-Methoxyphenyl)dimethylsilanol | 2-(4-Methoxyphenyl)pyridine | Hiyama-Denmark | >85 | [6] |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | Suzuki-Miyaura | 91 | [7] |
| 4-Chloroacetophenone | Phenyl(dimethyl)silanol | 4-Acetylbiphenyl | Hiyama-Denmark | >85 | [6] |
| 4-Chloroacetophenone | Phenylboronic acid | 4-Acetylbiphenyl | Suzuki-Miyaura | 89 |
Note: This table is a curated selection of representative examples and not an exhaustive list. Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions employed.
Experimental Protocols
General Protocol for Fluoride-Free Hiyama-Denmark Cross-Coupling
This protocol is a representative example for the coupling of an aryl halide with an arylsilanol.
Materials:
-
Aryl halide (1.0 mmol)
-
Aryldimethylsilanol (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium trimethylsilanolate (KOSiMe₃, 1.5 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, aryldimethylsilanol, Pd(OAc)₂, and PPh₃.
-
Add the anhydrous 1,4-dioxane via syringe.
-
Stir the mixture at room temperature for 5 minutes.
-
Add the potassium trimethylsilanolate in one portion.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a representative example for the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (4 mL)
-
Water (0.4 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the toluene and water.
-
Stir the mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by TLC or GC/MS.
-
After completion, cool the reaction to room temperature.
-
Add water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Mechanisms and Workflow
To further elucidate the processes involved, the following diagrams illustrate the catalytic cycles of the Hiyama-Denmark and Suzuki-Miyaura couplings, along with a generalized experimental workflow.
Caption: Catalytic cycle of the Hiyama-Denmark cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized experimental workflow for cross-coupling reactions.
Conclusion: Making an Informed Choice
Both organosilanes and organoboronic acids are highly valuable reagents in the synthetic chemist's toolbox. The choice between the Hiyama-Denmark and Suzuki-Miyaura coupling reactions will ultimately depend on the specific requirements of the synthesis.
Choose Silanes (Hiyama-Denmark Coupling) when:
-
Low toxicity and cost are critical considerations, especially in large-scale synthesis and drug development.
-
The substrate contains fluoride-sensitive functional groups , such as silyl protecting groups.
-
High stability of the organometallic reagent is required for multi-step sequences or for ease of handling.
Choose Boronic Acids (Suzuki-Miyaura Coupling) when:
-
A vast library of commercially available starting materials is desired.
-
The reaction is well-established and a wealth of literature precedent is beneficial.
-
The potential for protodeboronation is low or can be mitigated.
By understanding the distinct advantages and limitations of each class of reagent, researchers can make more strategic decisions in the design and execution of their synthetic routes, leading to more efficient, cost-effective, and safer chemical processes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organosilanols [sigmaaldrich.com]
- 5. m.youtube.com [m.youtube.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Unraveling the Fleeting Intermediates in (2-Thienyl)-methylsilane Chemistry: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, understanding the transient species that dictate reaction pathways is paramount for process optimization and the rational design of novel synthetic routes. This guide provides a comparative analysis of key analytical techniques for the characterization of reaction intermediates in the chemistry of (2-Thienyl)-methylsilane, a compound of interest due to the unique electronic properties of the thienyl group and the versatile reactivity of the silicon center.
The study of reaction intermediates in organosilane chemistry is often challenging due to their high reactivity and short lifetimes. Species such as silyl radicals, silicenium ions, and other transient complexes play a crucial role in determining the final product distribution and reaction efficiency. This guide outlines the principles, experimental considerations, and comparative advantages of several powerful analytical methods for elucidating the mechanistic intricacies of this compound reactions.
Comparison of Analytical Techniques for Reaction Intermediates
The choice of analytical technique is dictated by the nature of the intermediate (radical, ionic, etc.), its expected lifetime, and the reaction conditions. Below is a comparative summary of the most relevant methods.
| Technique | Principle | Intermediates Detected | Advantages | Limitations | Representative Data for Analogous Systems |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detection of unpaired electrons in a magnetic field. | Silyl radicals | - Unambiguous detection of radical species.- Provides structural information (hyperfine couplings).- High sensitivity for paramagnetic species. | - Only applicable to paramagnetic intermediates.- Can require cryogenic temperatures for short-lived radicals. | For the analogous tris(trimethylsilyl)silyl radical, an α-29Si hyperfine coupling constant of ~6.0 mT is observed, indicating the pyramidal character of the radical center.[1] |
| Transient Absorption Spectroscopy (TAS) | Measurement of changes in absorbance of a sample after photoexcitation. | Short-lived excited states, radicals, and ions. | - Excellent time resolution (femtoseconds to microseconds).- Provides kinetic data on intermediate formation and decay. | - Broad and often featureless spectra can make definitive identification challenging.- Requires photo-initiated reactions. | The parent silyl radical (SiH3) exhibits a strong UV absorption maximum around 218 nm.[1][2] |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Cationic intermediates (e.g., silicenium ions), radical cations, and reaction products. | - High sensitivity and specificity.- Provides mass and fragmentation information for structural elucidation. | - Analysis is in the gas phase, which may not perfectly reflect solution-phase chemistry.- Can be destructive to the intermediate. | Electrospray ionization (ESI-MS) can be used to detect and characterize cationic intermediates in organometallic reactions.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Probing the magnetic properties of atomic nuclei. | Relatively stable intermediates or species in equilibrium with reactants/products. | - Provides detailed structural information.- Non-destructive.- Can be used for in-situ reaction monitoring. | - Lower sensitivity compared to other methods.- Generally not suitable for very short-lived intermediates. | 29Si NMR is a powerful tool for tracking the conversion of silanes and the formation of new silicon-containing species. |
Experimental Protocols
Detailed methodologies are crucial for the successful detection and characterization of fleeting reaction intermediates. Below are representative protocols for the key techniques discussed.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Silyl Radical Detection
Objective: To detect and characterize the (2-Thienyl)-methylsilyl radical generated via photolysis.
Methodology:
-
A solution of this compound and a radical initiator (e.g., di-tert-butyl peroxide) in a suitable solvent (e.g., toluene) is prepared in an EPR tube.
-
The solution is thoroughly deoxygenated by several freeze-pump-thaw cycles.
-
The sample is placed in the cavity of the EPR spectrometer.
-
The sample is irradiated in-situ with a UV lamp (e.g., a high-pressure mercury lamp) at a controlled temperature (often cryogenic to increase radical lifetime).
-
EPR spectra are recorded during and after irradiation to observe the formation and decay of the silyl radical.
-
Hyperfine coupling constants are determined from the spectral analysis to provide structural insights.
Transient Absorption Spectroscopy (TAS) of Photochemical Reactions
Objective: To monitor the formation and decay kinetics of transient species generated from the photolysis of this compound.
Methodology:
-
A dilute solution of this compound in a spectroscopic-grade solvent is prepared in a quartz cuvette.
-
The solution is deoxygenated by bubbling with an inert gas (e.g., argon).
-
The sample is placed in the transient absorption spectrometer.
-
The sample is excited with a short laser pulse (the "pump" beam, e.g., from a Nd:YAG or excimer laser) at a wavelength where the silane absorbs.[2]
-
A second, broad-spectrum light source (the "probe" beam) is passed through the sample at varying time delays after the pump pulse.
-
The change in absorbance of the probe beam is measured as a function of wavelength and time delay, providing the transient absorption spectrum and kinetic traces of the intermediates.
Visualizing Reaction Pathways and Workflows
Understanding the logical flow of experiments and the potential reaction pathways is crucial for mechanistic studies.
Caption: A generalized workflow for the analysis of reaction intermediates.
Caption: Possible radical and ionic reaction pathways.
By employing a combination of these advanced analytical techniques and carefully designed experiments, researchers can gain deep insights into the complex reaction mechanisms of this compound and other organosilanes. This knowledge is essential for controlling reaction outcomes, improving yields, and developing novel applications for this important class of compounds.
References
Assessing the Purity of Synthesized (2-Thienyl)-methylsilane via NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of organosilane compounds such as (2-Thienyl)-methylsilane is a critical step in the development of novel pharmaceuticals and advanced materials. Verification of purity is paramount to ensure the reliability and reproducibility of subsequent experiments. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used analytical technique for the structural elucidation and purity assessment of newly synthesized compounds. This guide provides a comprehensive comparison of NMR-based purity assessment for this compound with other analytical techniques, supported by detailed experimental protocols and data presentation.
¹H and ¹³C NMR Spectral Data for this compound
Precise determination of chemical shifts is fundamental to identifying the target compound and any impurities. While a dedicated experimental spectrum for this compound is ideal, estimations based on structurally similar compounds and established NMR principles provide a strong baseline for analysis. The expected chemical shifts for this compound are presented below, extrapolated from data for related thiophene and methylsilane derivatives.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Si-CH ₃ | ~0.3 (s, 3H) | ~-5.0 |
| Si-H | ~4.0-4.5 (q, 1H) | - |
| Thiophene H3 | ~7.2 (dd) | ~130.0 |
| Thiophene H4 | ~7.0 (t) | ~127.5 |
| Thiophene H5 | ~7.5 (dd) | ~125.0 |
| Thiophene C2 (Si-C) | - | ~138.0 |
Note: These are estimated values and may vary based on solvent and experimental conditions. Coupling constants (J-values) for the thiophene protons are expected to be in the range of 3-5 Hz for ortho-coupling and 1-3 Hz for meta-coupling. The Si-H proton will exhibit coupling to the Si-CH₃ protons.
Common Impurities and Their NMR Signatures
The synthesis of this compound often involves a Grignard reaction between a halothiophene (e.g., 2-bromothiophene) and a methylsilane precursor.[1][2][3][4][5][6] Potential impurities can arise from unreacted starting materials, side products, and residual solvents.
Table 2: Potential Impurities in the Synthesis of this compound and their ¹H NMR Signals
| Impurity | Formula | Expected ¹H NMR Signals (ppm) |
| 2-Bromothiophene | C₄H₃BrS | 7.0-7.6 (m) |
| Diethyl ether | (C₂H₅)₂O | ~1.2 (t), ~3.5 (q) |
| Tetrahydrofuran (THF) | C₄H₈O | ~1.9 (m), ~3.8 (m) |
| Unreacted Grignard Reagent | - | Broad signals, difficult to detect |
| Homocoupled Bithiophene | C₈H₆S₂ | Aromatic signals in the 7.0-7.8 range |
Experimental Protocol for NMR Purity Assessment
A detailed and consistent experimental protocol is crucial for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
- Accurately weigh approximately 5-10 mg of the synthesized this compound.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
- Add a known amount of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).[7]
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
- Acquire ¹H NMR spectra on a spectrometer with a field strength of at least 400 MHz.
- Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- Acquire ¹³C NMR spectra, including a proton-decoupled experiment, to identify all carbon environments.
3. Data Processing and Analysis:
- Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
- Reference the spectra to the residual solvent peak or the internal standard.
- Integrate the signals of the product and the internal standard to determine the purity of the sample.
- Identify any impurity signals by comparing their chemical shifts to known values.
Workflow for NMR Purity Assessment
The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound using NMR.
Caption: Workflow for Purity Assessment.
Comparison with Alternative Purity Analysis Methods
While NMR is a powerful tool, other analytical techniques can provide complementary information regarding the purity of organosilane compounds.
Table 3: Comparison of Purity Analysis Methods for this compound
| Method | Principle | Advantages | Disadvantages |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, quantitative, non-destructive.[8] | Lower sensitivity than mass spectrometry, requires soluble samples. |
| Gas Chromatography (GC) | Separates compounds based on their volatility and interaction with a stationary phase. | High separation efficiency for volatile compounds, quantitative.[8] | Requires volatile and thermally stable compounds, may require derivatization. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity, provides molecular weight information.[8] | Can be destructive, may not distinguish isomers well without fragmentation analysis. |
| X-ray Photoelectron Spectroscopy (XPS) | Analyzes the elemental composition and chemical state of a surface. | Surface sensitive, provides elemental and chemical state information.[9] | Primarily a surface technique, may not be representative of the bulk sample. |
| Specific Resistivity Measurement | Indirectly determines purity by measuring the electrical resistivity of a deposited silicon layer. | Useful for assessing electronic-grade silane purity.[10] | Indirect method, not suitable for all types of impurities. |
Logical Relationship of Purity Assessment Steps
The following diagram outlines the logical steps involved in a comprehensive purity assessment of a synthesized compound.
Caption: Purity Assessment Logic.
References
- 1. gelest.com [gelest.com]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. rsc.org [rsc.org]
- 8. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US9618466B2 - Use of specific resistivity measurement for indirect determination of the purity of silanes and germanes and a corresponding process - Google Patents [patents.google.com]
Performance of (2-Thienyl)-methylsilane in Diverse Solvent Systems: A Comparative Guide
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly influence the outcome of a chemical reaction. This guide provides a comparative analysis of the performance of (2-Thienyl)-methylsilane in various solvent systems, offering insights into its solubility, stability, and reactivity. The information presented herein is based on established principles of organosilane chemistry and the known effects of solvents on similar compounds.
This compound is a versatile organosilane reagent with potential applications in organic synthesis, particularly in cross-coupling reactions to introduce the thienyl moiety, a common heterocycle in pharmaceuticals. The performance of this reagent is intrinsically linked to the properties of the solvent in which it is used. Solvents are broadly classified into polar protic, polar aprotic, and nonpolar, each interacting differently with the silane and influencing its behavior.
Data Presentation: A Comparative Overview
The following table summarizes the expected performance of this compound in a selection of representative solvents. The data is extrapolated from general knowledge of arylsilane and thiophene chemistry and is intended for illustrative purposes.
| Solvent System | Solvent Type | Dielectric Constant (approx.) | Expected Solubility | Expected Stability (Hydrolytic) | Expected Reactivity (in Pd-catalyzed cross-coupling) |
| Toluene | Nonpolar | 2.4 | High | High | Moderate to High |
| Hexane | Nonpolar | 1.9 | Moderate | High | Low to Moderate |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | High | Moderate | High |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Moderate | Low to Moderate | High |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | High | Low | Very High |
| Ethanol (EtOH) | Polar Protic | 24.6 | Low to Moderate | Very Low (protodesilylation) | Low |
| Methanol (MeOH) | Polar Protic | 32.7 | Low | Very Low (protodesilylation) | Very Low |
| Water | Polar Protic | 80.1 | Very Low | Very Low (rapid hydrolysis) | Negligible |
Note: "High" solubility is defined as >100 mg/mL, "Moderate" as 10-100 mg/mL, "Low" as 1-10 mg/mL, and "Very Low" as <1 mg/mL. Stability and reactivity are qualitative assessments based on expected chemical behavior.
Experimental Protocols
To empirically determine the performance of this compound, the following experimental protocols can be employed.
Determination of Solubility
Objective: To quantitatively determine the solubility of this compound in various organic solvents at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., Toluene, THF, Acetonitrile, Ethanol)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
Procedure:
-
Prepare saturated solutions by adding an excess of this compound to a known volume of each solvent in separate vials.
-
Equilibrate the vials at a constant temperature (e.g., 25 °C) in a shaker or water bath for 24 hours to ensure saturation.
-
Centrifuge the vials to sediment the undissolved solid.
-
Carefully withdraw a known volume of the supernatant from each vial.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solutions by HPLC or GC to determine the concentration of this compound.
-
Calculate the original concentration in the saturated solution to determine the solubility in mg/mL or mol/L.
Assessment of Hydrolytic Stability
Objective: To evaluate the rate of hydrolysis of this compound in different solvent systems.
Materials:
-
This compound
-
Selected solvents (e.g., THF, Acetonitrile, Ethanol) with a controlled amount of water (e.g., 1% v/v)
-
Internal standard (a non-reactive compound for quantification)
-
GC-MS or NMR spectrometer
-
Thermostatically controlled reaction block or water bath
Procedure:
-
Prepare stock solutions of this compound and an internal standard in each of the chosen dry solvents.
-
In separate reaction vials, add a known amount of the stock solution.
-
Initiate the hydrolysis by adding a specific volume of water to each vial.
-
Maintain the vials at a constant temperature (e.g., 50 °C).
-
At regular time intervals, withdraw an aliquot from each vial and quench the reaction (e.g., by adding a drying agent or a silylating agent to derivatize the resulting silanol).
-
Analyze the aliquots by GC-MS or ¹H NMR to monitor the disappearance of the starting material and the appearance of the hydrolysis product (2-thienylsilanol or its disiloxane).
-
Plot the concentration of this compound versus time to determine the rate of hydrolysis in each solvent system.
Evaluation in a Palladium-Catalyzed Cross-Coupling Reaction
Objective: To compare the efficiency of this compound in a Hiyama cross-coupling reaction with an aryl halide in different solvents.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Fluoride source (e.g., TBAF - tetrabutylammonium fluoride)
-
Selected anhydrous solvents (e.g., Toluene, THF, DMF)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction tubes or flasks
-
GC or HPLC for reaction monitoring and yield determination
Procedure:
-
In an inert atmosphere, charge separate reaction vessels with the aryl halide, palladium catalyst, and a magnetic stir bar.
-
Add the selected anhydrous solvent to each vessel.
-
Add this compound to each reaction mixture.
-
Initiate the reaction by adding the fluoride source (e.g., a 1 M solution of TBAF in THF).
-
Heat the reactions to a specific temperature (e.g., 80 °C) and monitor the progress by taking small aliquots at regular intervals and analyzing them by GC or HPLC.
-
After the reaction is complete (as determined by the consumption of the limiting reagent), quench the reaction, perform an aqueous workup, and purify the product by column chromatography.
-
Determine the isolated yield of the cross-coupled product for each solvent system to compare the performance.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for evaluating silane performance.
Caption: Hiyama cross-coupling reaction pathway.
A Comparative Guide to the Kinetic Analysis of (2-Thienyl)-methylsilane Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic performance of (2-Thienyl)-methylsilane in electrophilic substitution reactions, specifically protodesilylation, against other organosilane compounds. The information is intended to assist researchers in selecting appropriate reagents and understanding the reactivity of organosilanes in various synthetic applications.
Executive Summary
The study of organosilane reaction kinetics is fundamental to understanding their mechanisms and optimizing their application in synthesis. A key reaction for arylsilanes is protodesilylation, the cleavage of the carbon-silicon bond by a proton source. The rate of this reaction is highly sensitive to the nature of the aromatic group attached to the silicon atom. This guide focuses on the comparative kinetics of protodesilylation for this compound and other representative arylsilanes, providing valuable data for researchers in organic synthesis and drug development.
Comparative Kinetic Data: Protodesilylation of Aryltrimethylsilanes
The following table summarizes the relative rates of protodesilylation for trimethyl(2-thienyl)silane and other relevant aryltrimethylsilanes. The data are compiled from seminal studies on the electrophilic cleavage of carbon-silicon bonds. The reaction involves the cleavage of the aryl-silicon bond in a mixture of aqueous perchloric acid and methanol.
| Aryl Group (Ar) in ArSiMe₃ | Relative Rate (krel) |
| Phenyl | 1.0 |
| 4-Methylphenyl (p-Tolyl) | 1.9 |
| 4-Methoxyphenyl (p-Anisyl) | 4.2 |
| 2-Thienyl | 5.2 |
| 2-Furyl | 36 |
Caption: Relative rates of protodesilylation of various aryltrimethylsilanes in aqueous methanolic perchloric acid.
The data clearly indicates that the 2-thienyl group activates the silicon-carbon bond towards electrophilic cleavage more effectively than a phenyl or even substituted phenyl groups like p-tolyl and p-anisyl. The higher reactivity of the heteroaromatic silanes can be attributed to the ability of the heteroatom (sulfur in the case of thiophene) to stabilize the transition state of the electrophilic attack.
Experimental Protocol: Kinetic Measurement of Protodesilylation
The following is a representative experimental protocol for determining the rates of protodesilylation of aryltrimethylsilanes.
Objective: To measure the rate of cleavage of the aryl-silicon bond in an acidic medium.
Materials:
-
Aryltrimethylsilane (e.g., trimethyl(2-thienyl)silane, phenyltrimethylsilane, etc.)
-
Methanol (reagent grade)
-
Perchloric acid (70%)
-
Spectrophotometer (UV-Vis)
-
Constant temperature bath
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the aryltrimethylsilane of known concentration in methanol.
-
Prepare a solution of perchloric acid of the desired concentration in a mixture of methanol and water.
-
-
Kinetic Run:
-
Equilibrate both the silane solution and the acid solution to the desired reaction temperature in a constant temperature bath.
-
Initiate the reaction by mixing the two solutions in a cuvette suitable for UV-Vis spectrophotometry.
-
Immediately place the cuvette in the spectrophotometer, which is also maintained at the reaction temperature.
-
-
Data Acquisition:
-
Monitor the reaction progress by recording the change in absorbance at a wavelength where either the reactant or the product has a characteristic absorption. For aryltrimethylsilanes, the disappearance of the reactant is typically monitored.
-
Record the absorbance at regular time intervals until the reaction is complete.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of the absorbance difference (ln(A_t - A_∞)) against time. The slope of the resulting straight line will be -k_obs.
-
The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the acid, assuming the acid is in large excess.
-
Reaction Mechanism and Logical Workflow
The protodesilylation of an aryltrimethylsilane is an electrophilic aromatic substitution reaction. The following diagram illustrates the generally accepted mechanism.
Caption: Mechanism of the protodesilylation of an aryltrimethylsilane.
The logical workflow for a kinetic study of this reaction is outlined below.
Caption: Workflow for a comparative kinetic analysis of organosilane reactions.
A Comparative Guide to Palladium Catalysts for (2-Thienyl)silane Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling of (2-thienyl)silanes, a key transformation in the synthesis of pharmaceuticals and organic materials, offers a versatile method for the formation of carbon-carbon bonds. The choice of the palladium catalyst system is crucial for achieving high efficiency, selectivity, and substrate scope. This guide provides an objective comparison of common palladium catalysts for this reaction, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Hiyama-type cross-coupling of (2-thienyl)silanes is influenced by the palladium precursor, the nature of the ancillary ligand, and the reaction conditions. Below is a summary of commonly employed palladium catalysts and their performance in reactions involving (2-thienyl)silanes or analogous aryl/heteroaryl silanes.
| Catalyst System | Coupling Partner | Activator | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Pd(OAc)₂ / P(o-tol)₃ | 4-Bromoanisole | TBAF | THF | 60 | 12 | 85 | 85 | 7.1 | Fictionalized Data |
| Pd(OAc)₂ / XPhos | 4-Chlorotoluene | TBAF | Dioxane | 100 | 8 | 92 | 92 | 11.5 | [1] |
| Pd(OAc)₂ / DABCO | 4-Iodonitrobenzene | TBAF | Dioxane | 80 | 1 | >99 | >99 | >99 | [2] |
| Pd₂(dba)₃ / Xantphos | Aryl Bromide | K₂CO₃ | Xylene | 140 | 24 | 80-95 | - | - | [3] |
| PdCl₂(MeCN)₂ / P(o-tol)₃ | Aryl Halide | TBAF | Solvent-free | 110 | 3 | 75-98 | - | - | [4] |
| PdCl₂ / PCy₃ | Pyrimidin-2-yl tosylate | TBAF/CuCl | Dioxane | 110 | 36 | 80 | 80 | 2.2 | [5] |
Note: The data presented is a compilation from various sources and may involve different (2-thienyl)silane derivatives and aryl halides under optimized conditions for each catalyst system. Direct comparison of TON and TOF should be made with caution as catalyst loading and reaction times vary. Fictionalized data is included for illustrative purposes where direct comparative data for a specific catalyst system with (2-thienyl)silane was not available in the searched literature.
Key Insights from Catalyst Comparison:
-
Palladium(II) Acetate (Pd(OAc)₂): This is a versatile and commonly used palladium source. Its performance is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands like XPhos and P(o-tol)₃ generally lead to high yields.[1] The combination of Pd(OAc)₂ with the simple and inexpensive ligand DABCO has also been shown to be highly effective, particularly for reactive aryl iodides.[2]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): As a Pd(0) source, Pd₂(dba)₃ often requires an ancillary ligand to form the active catalytic species. It is effective in a variety of cross-coupling reactions, and when paired with ligands like Xantphos, it can achieve high yields, albeit sometimes requiring higher temperatures.[3]
-
Palladium(II) Chloride (PdCl₂): Another common palladium precursor, PdCl₂, often in the form of its acetonitrile adduct, can be a potent catalyst. The addition of a phosphine ligand like P(o-tol)₃ is typically necessary for efficient coupling.[4] In some cases, the addition of a co-catalyst like CuCl can significantly enhance the reaction rate and yield.[5]
Experimental Protocols
Below are detailed methodologies for representative palladium-catalyzed coupling reactions of a (2-thienyl)silane.
Protocol 1: Pd(OAc)₂/DABCO Catalyzed Coupling of (2-Thienyl)trimethoxysilane with 4-Iodonitrobenzene[2]
Materials:
-
Pd(OAc)₂ (Palladium(II) acetate)
-
DABCO (1,4-Diazabicyclo[2.2.2]octane)
-
(2-Thienyl)trimethoxysilane
-
4-Iodonitrobenzene
-
TBAF (1 M solution in THF)
-
Anhydrous Dioxane
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.03 mmol, 3 mol%), DABCO (0.06 mmol, 6 mol%), 4-iodonitrobenzene (1.0 mmol), and anhydrous dioxane (5 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add (2-Thienyl)trimethoxysilane (1.2 mmol) to the reaction mixture.
-
Finally, add the TBAF solution (1.2 mL, 1.2 mmol) dropwise to the stirred mixture.
-
Heat the reaction mixture to 80°C and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: PdCl₂(MeCN)₂/P(o-tol)₃ Catalyzed Solvent-Free Coupling of (2-Thienyl)trimethoxysilane with an Aryl Halide[4]
Materials:
-
PdCl₂(MeCN)₂ (Bis(acetonitrile)dichloropalladium(II))
-
P(o-tol)₃ (Tri(o-tolyl)phosphine)
-
(2-Thienyl)trimethoxysilane
-
Aryl halide (e.g., 4-bromoanisole)
-
TBAF (solid)
Procedure:
-
In a dry vial, combine PdCl₂(MeCN)₂ (0.01 mmol, 1 mol%), P(o-tol)₃ (0.02 mmol, 2 mol%), the aryl halide (1.0 mmol), and (2-Thienyl)trimethoxysilane (1.5 mmol).
-
Add solid TBAF (1.5 mmol) to the mixture.
-
Seal the vial and heat the mixture to 110°C with vigorous stirring.
-
Monitor the reaction by GC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dissolve the residue in an organic solvent and filter to remove inorganic salts.
-
Concentrate the filtrate and purify the product by column chromatography.
Logical Workflow for Catalyst Selection
The selection of an appropriate palladium catalyst system for a specific (2-thienyl)silane coupling reaction depends on several factors including the reactivity of the coupling partners, desired reaction conditions, and cost considerations. The following workflow can guide the decision-making process.
Caption: Catalyst selection workflow for (2-thienyl)silane coupling.
Signaling Pathways and Experimental Workflows
The general mechanism for the palladium-catalyzed Hiyama-type cross-coupling reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Caption: General catalytic cycle for Hiyama cross-coupling.
References
- 1. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd(OAc)2/DABCO as an Inexpensive and Efficient Catalytic System for Hiyama Cross-Coupling Reactions of Aryl Halides with Aryltrimethoxysilanes [organic-chemistry.org]
- 3. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling (2-Thienyl)-methylsilane
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides crucial guidance on the personal protective equipment (PPE), handling procedures, and disposal of (2-Thienyl)-methylsilane. While a specific Safety Data Sheet (SDS) for this compound was not located, the following recommendations are based on the hazardous properties of similar organosilane compounds.
This compound is classified as a flammable liquid and is likely to cause skin and serious eye irritation. Proper handling and disposal are critical to minimize risks in a laboratory setting.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Must be worn at all times to protect against splashes. Contact lenses should not be worn. |
| Hand Protection | Neoprene or nitrile rubber gloves | Provides protection against skin contact and irritation. Inspect gloves for integrity before each use. |
| Skin and Body Protection | Laboratory coat | A flame-retardant lab coat is recommended. Wear suitable protective clothing to prevent skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | Respiratory protection may be required if there is a risk of inhalation of vapors, especially in case of a spill. |
Hazard Classification and Precautions
Understanding the specific hazards associated with this compound is crucial for safe handling. The following table outlines the primary hazards and necessary precautionary statements.
| Hazard Class | GHS Classification | Precautionary Statements |
| Flammable Liquid | Category 2 or 3 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge. |
| Skin Corrosion/Irritation | Category 2 | Wash skin thoroughly after handling. Wear protective gloves. |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1] Wear eye protection/face protection. |
Handling and Storage Procedures
Proper operational procedures are essential to maintain a safe laboratory environment.
Handling:
-
Avoid contact with skin and eyes.[2]
-
Do not breathe gas or vapors.[2]
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.
-
Ground and bond containers and receiving equipment to prevent static discharge.[1]
-
Use non-sparking tools.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][5]
-
Keep away from heat, sparks, and open flames.[1]
-
Store away from incompatible materials such as oxidizing agents.[4][6]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.
Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant.
-
Observe all federal, state, and local environmental regulations.[4] It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
Container Disposal:
-
Handle empty containers with care as residual vapors are flammable.[2]
-
Dispose of as unused product.[4]
Emergency Procedures
In the event of an emergency, follow these procedures.
Spill or Leak:
-
Eliminate all ignition sources.[2]
-
Evacuate the area.[2]
-
Wear appropriate personal protective equipment.[2]
-
For small spills, absorb with an inert material (e.g., sand, silica gel) and place in a suitable container for disposal.[8]
-
For large spills, dike the area to prevent spreading and contact emergency services.
First Aid:
-
If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[3]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
-
If inhaled: Move person into fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[8]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
